molecular formula C5H8ClN3S B101914 2-methyl-1,3-thiazole-4-carboximidamide Hydrochloride CAS No. 18876-82-9

2-methyl-1,3-thiazole-4-carboximidamide Hydrochloride

Cat. No.: B101914
CAS No.: 18876-82-9
M. Wt: 177.66 g/mol
InChI Key: YYLYRAUCGUIGIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methyl-1,3-thiazole-4-carboximidamide Hydrochloride is a useful research compound. Its molecular formula is C5H8ClN3S and its molecular weight is 177.66 g/mol. The purity is usually 95%.
The exact mass of the compound 2-methyl-1,3-thiazole-4-carboximidamide Hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-methyl-1,3-thiazole-4-carboximidamide Hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-methyl-1,3-thiazole-4-carboximidamide Hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-methyl-1,3-thiazole-4-carboximidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3S.ClH/c1-3-8-4(2-9-3)5(6)7;/h2H,1H3,(H3,6,7);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYLYRAUCGUIGIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C(=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90384068
Record name 2-methyl-1,3-thiazole-4-carboximidamide Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90384068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18876-82-9
Record name 2-methyl-1,3-thiazole-4-carboximidamide Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90384068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Methyl-thiazole-4-carboxamidine; hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to 2-methyl-1,3-thiazole-4-carboximidamide Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-methyl-1,3-thiazole-4-carboximidamide hydrochloride (CAS No. 18876-82-9), a heterocyclic compound of interest in medicinal chemistry and drug discovery. The guide details its chemical and physical properties, outlines a plausible synthetic pathway, and explores its potential biological activities based on the broader class of thiazole derivatives. It also includes essential safety and handling information and proposes experimental protocols for its evaluation. This document is intended to serve as a foundational resource for researchers investigating this compound and its potential applications.

Introduction

Thiazoles are a class of five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This structural motif is a privileged scaffold in medicinal chemistry, found in a wide array of biologically active molecules and approved pharmaceuticals.[1] The thiazole ring is a bioisostere of other aromatic systems and its unique electronic properties allow for diverse interactions with biological targets.[2] Thiazole-containing compounds have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory effects.[3][4][5][6]

This guide focuses specifically on 2-methyl-1,3-thiazole-4-carboximidamide hydrochloride, a derivative that combines the thiazole core with a carboximidamide group. The introduction of the carboximidamide functional group can significantly influence the molecule's physicochemical properties, such as its basicity and ability to form hydrogen bonds, which are critical for target engagement. While specific research on this particular hydrochloride salt is limited in publicly accessible literature, this guide synthesizes available information on closely related structures to provide a robust starting point for its scientific exploration.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development.

PropertyValueSource
Chemical Name 2-methyl-1,3-thiazole-4-carboximidamide hydrochloride[7]
CAS Number 18876-82-9[7]
Molecular Formula C₅H₈ClN₃S[7]
Molecular Weight 177.66 g/mol [7]
Appearance Solid (predicted)-
Melting Point 185 °C-
Solubility Soluble in polar solvents (predicted)-
SMILES CC1=NC(=CS1)C(=N)N.Cl[7]
InChI Key YYLYRAUCGUIGIE-UHFFFAOYSA-N[7]

Synthesis Pathway

Diagram of the Proposed Synthesis Pathway

Synthesis_Pathway cluster_step1 Step 1: Hantzsch Thiazole Synthesis cluster_step2 Step 2: Pinner Reaction Thioacetamide Thioacetamide Cyanothiazole 2-Methyl-4-cyanothiazole Thioacetamide->Cyanothiazole + Bromooxopropanenitrile 3-Bromo-2-oxopropanenitrile Bromooxopropanenitrile->Cyanothiazole Target_Compound 2-Methyl-1,3-thiazole- 4-carboximidamide Hydrochloride Cyanothiazole->Target_Compound Ethanolic_HCl Ethanolic HCl Ethanolic_HCl->Target_Compound +

Caption: Proposed two-step synthesis of 2-methyl-1,3-thiazole-4-carboximidamide hydrochloride.

Step 1: Synthesis of 2-Methyl-4-cyanothiazole (Hantzsch Thiazole Synthesis)

The Hantzsch thiazole synthesis is a classic and versatile method for constructing the thiazole ring. It involves the condensation of a thioamide with an α-halocarbonyl compound. In this proposed synthesis, thioacetamide reacts with 3-bromo-2-oxopropanenitrile to yield 2-methyl-4-cyanothiazole.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thioacetamide (1.0 equivalent) in a suitable solvent such as ethanol or acetonitrile.

  • Addition of Reagents: To the stirred solution, add 3-bromo-2-oxopropanenitrile (1.0 equivalent).

  • Reaction Conditions: Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The solvent is then removed under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography on silica gel to afford pure 2-methyl-4-cyanothiazole.

Step 2: Synthesis of 2-methyl-1,3-thiazole-4-carboximidamide Hydrochloride (Pinner Reaction)

The Pinner reaction is a well-established method for converting nitriles into imidates, which can then be readily converted to the corresponding carboximidamide hydrochlorides. This reaction is typically carried out by treating the nitrile with an alcohol in the presence of anhydrous hydrogen chloride.

Experimental Protocol:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet, and a drying tube, dissolve 2-methyl-4-cyanothiazole (1.0 equivalent) in anhydrous ethanol.

  • Introduction of HCl: Cool the solution in an ice bath and bubble anhydrous hydrogen chloride gas through the solution until saturation. Alternatively, a solution of hydrogen chloride in ethanol can be used.[8]

  • Reaction Conditions: Seal the flask and allow the reaction mixture to stir at room temperature for several hours to overnight. The formation of a precipitate (the imidate hydrochloride salt) is often observed.

  • Ammonolysis: Without isolating the intermediate imidate, cool the reaction mixture in an ice bath and bubble anhydrous ammonia gas through the suspension, or add a solution of ammonia in ethanol, to convert the imidate to the amidine.

  • Isolation and Purification: The resulting precipitate of 2-methyl-1,3-thiazole-4-carboximidamide hydrochloride is collected by filtration, washed with cold anhydrous ethanol or diethyl ether, and dried under vacuum to yield the final product.

Potential Biological Activities and Mechanism of Action

While specific biological data for 2-methyl-1,3-thiazole-4-carboximidamide hydrochloride is not extensively documented, the broader class of thiazole derivatives exhibits a wide range of biological activities. This suggests that the target compound may also possess interesting pharmacological properties.

Antimicrobial and Antifungal Activity

Thiazole-containing compounds are known to possess significant antimicrobial and antifungal properties.[3][4][5] The mechanism of action for these activities can vary, but often involves the inhibition of essential microbial enzymes or disruption of cell wall synthesis. The carboximidamide group may enhance these properties by increasing the compound's ability to interact with biological targets through hydrogen bonding.

Proposed Experimental Protocol for Antimicrobial Screening:

  • Microorganisms: A panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans, Aspergillus niger) should be selected.

  • Broth Microdilution Assay: The minimum inhibitory concentration (MIC) can be determined using a standard broth microdilution method. The compound is serially diluted in a 96-well plate containing microbial growth medium. The wells are then inoculated with a standardized suspension of the test microorganism.

  • Incubation: The plates are incubated under appropriate conditions for 24-48 hours.

  • Data Analysis: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Cytotoxic Activity

Many thiazole derivatives have been investigated for their potential as anticancer agents.[6][9] Their mechanisms of action often involve the inhibition of protein kinases, disruption of the cell cycle, or induction of apoptosis.

Proposed Experimental Protocol for In Vitro Cytotoxicity Assay:

  • Cell Lines: A panel of human cancer cell lines representing different tumor types (e.g., MCF-7 for breast cancer, A549 for lung cancer) should be used.

  • MTT Assay: The cytotoxic effect of the compound can be assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Cancer cells are seeded in 96-well plates and treated with various concentrations of the compound for a specified period (e.g., 48 or 72 hours).

  • Data Analysis: The cell viability is determined by measuring the absorbance of the formazan product. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, can then be calculated.

Diagram of a Potential Mechanism of Action

Mechanism_of_Action Compound 2-Methyl-1,3-thiazole- 4-carboximidamide Target Bacterial/Fungal Enzyme or Kinase Compound->Target Binds to Inhibition Inhibition Target->Inhibition Downstream_Effects Disruption of Cellular Processes (e.g., Cell Wall Synthesis, Proliferation) Inhibition->Downstream_Effects Cell_Death Cell Death / Growth Inhibition Downstream_Effects->Cell_Death

Caption: A generalized potential mechanism of action for the biological activity of the compound.

Safety and Handling

Based on available safety data for related compounds, 2-methyl-1,3-thiazole-4-carboximidamide hydrochloride should be handled with care in a laboratory setting.

  • Hazard Statements: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[7][10]

  • Precautionary Measures:

    • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

    • Work in a well-ventilated area or under a fume hood.

    • Avoid inhalation of dust or vapors.

    • Avoid contact with skin and eyes.

    • In case of contact, immediately flush the affected area with plenty of water.

    • Store in a tightly sealed container in a cool, dry place.

Analytical Characterization

The identity and purity of synthesized 2-methyl-1,3-thiazole-4-carboximidamide hydrochloride should be confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will be crucial for confirming the chemical structure. Expected signals would include those for the methyl group, the thiazole ring proton, and the protons of the carboximidamide group.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can be used to confirm the molecular weight and elemental composition of the compound.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy can be used to identify the characteristic functional groups present in the molecule, such as the C=N and N-H bonds of the carboximidamide group and the vibrations of the thiazole ring.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be employed to assess the purity of the synthesized compound.

Conclusion

2-methyl-1,3-thiazole-4-carboximidamide hydrochloride is a heterocyclic compound with potential for further investigation in the field of drug discovery. This technical guide has provided a comprehensive overview of its chemical properties, a plausible synthetic route, and potential biological activities based on the established pharmacology of the thiazole scaffold. The proposed experimental protocols offer a starting point for researchers to explore the antimicrobial, antifungal, and cytotoxic properties of this compound. As with any novel chemical entity, further research is warranted to fully elucidate its biological profile and potential therapeutic applications.

References

  • Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. (n.d.). PMC. Retrieved January 31, 2026, from [Link]

  • Synthesis and Antimicrobial Activity of a New Series of Thiazolidine-2,4-diones Carboxamide and Amino Acid Derivatives. (2020). MDPI. Retrieved January 31, 2026, from [Link]

  • 2-(4-Oxo-1,3-thiazolidin-2-ylidene)acetamid as promising scaffold for designing new antifungal compounds. (2022). ResearchGate. Retrieved January 31, 2026, from [Link]

  • Material Safety Data Sheet - 2-Amino-5-methylthio-1,3,4-thidiazole, 99%. (n.d.). Cole-Parmer. Retrieved January 31, 2026, from [Link]

  • Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. (2021). PMC. Retrieved January 31, 2026, from [Link]

  • Cyanothioacetamide in Multicomponent Synthesis of 2-Thionicotinonitrile Derivatives. (2021). MDPI. Retrieved January 31, 2026, from [Link]

  • Process for preparing 2-amino-5-mercapto-1, 3, 4-thiadiazole. (1959). Google Patents.
  • The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans. (2021). PMC. Retrieved January 31, 2026, from [Link]

  • Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. (2021). PMC. Retrieved January 31, 2026, from [Link]

  • In vitro cytotoxic effect of 2-thioxoimidazolidin-4-one derivatives... (n.d.). ResearchGate. Retrieved January 31, 2026, from [Link]

  • Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells. (2020). PMC. Retrieved January 31, 2026, from [Link]

  • Improved Pinner Reaction with CPME as a Solvent. (2009). ResearchGate. Retrieved January 31, 2026, from [Link]

Sources

The 2-Methyl-Thiazole Scaffold: Structural Utility and Synthetic Evolution in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-methyl-thiazole moiety represents a critical pharmacophore in modern medicinal chemistry, distinct from its more ubiquitous congener, 2-aminothiazole. While the amino-variant is often associated with kinase hinge-binding (e.g., Dasatinib), the 2-methyl-thiazole scaffold offers a unique profile of lipophilicity, metabolic stability, and conformational rigidity. This technical guide analyzes the scaffold's utility, focusing on its role in microtubule stabilization (Epothilones), synthetic accessibility via Hantzsch and C-H activation protocols, and its strategic use as a bioisostere to modulate physicochemical properties.

Part 1: Structural & Physicochemical Attributes[1]

The "Methyl Effect" in Thiazole Scaffolds

The substitution of the C2-position is a determinant of the thiazole ring's electronic and steric character. Unlike the 2-amino group, which serves as a hydrogen bond donor/acceptor and introduces polarity, the 2-methyl group acts as a lipophilic anchor.

Property2-Aminothiazole2-MethylthiazoleMedicinal Chemistry Implication
LogP Contribution Low (Polar)High (Lipophilic)2-Methyl increases membrane permeability and CNS penetration.
H-Bonding Donor & AcceptorWeak Acceptor (N)2-Methyl removes the donor capability, reducing off-target H-bond interactions.
Metabolic Liability High (Glucuronidation, Iminium formation)Moderate (Benzylic oxidation)2-Methyl avoids the toxicophore risks associated with 2-amino-imine tautomers.
Basicity (pKa of conj. acid) ~5.3~2.52-Methylthiazole is significantly less basic, reducing protonation at physiological pH.
Bioisosterism and Conformation

The 2-methyl-thiazole unit is frequently employed as a bioisostere for pyridine or thiophene rings. The sulfur atom imparts a degree of aromaticity while maintaining a specific vector for substituents at the C4 and C5 positions. In the context of Epothilones , the 2-methyl-thiazole side chain is critical for locking the macrocycle into the bioactive tubulin-binding conformation.

Part 2: Synthetic Architectures

Synthesis of 2-methyl-thiazoles has evolved from classical condensation reactions to modern transition-metal-catalyzed functionalization.

Classical Route: The Hantzsch Synthesis

The most robust method for generating the 2-methyl-thiazole core involves the condensation of


-haloketones with thioacetamide . Note the specific reagent change: Thiourea yields 2-aminothiazoles, whereas Thioacetamide yields 2-methylthiazoles.
Protocol 1: Synthesis of 2-Methyl-4-Phenylthiazole

This protocol demonstrates the construction of the core scaffold.

Reagents:

  • 2-Bromoacetophenone (1.0 eq)

  • Thioacetamide (1.1 eq)

  • Ethanol (Absolute)[1]

  • Sodium Bicarbonate (sat. aq.)

Step-by-Step Methodology:

  • Solvation: Dissolve 2-bromoacetophenone (10 mmol) in absolute ethanol (20 mL) in a round-bottom flask.

  • Addition: Add thioacetamide (11 mmol) in a single portion.

  • Reflux: Heat the mixture to reflux (

    
    ) for 2–4 hours. Monitor reaction progress via TLC (Hexane:EtOAc 4:1). The starting bromide spot should disappear.
    
  • Precipitation: Cool the reaction mixture to room temperature. A hydrobromide salt of the thiazole may precipitate.[2]

  • Neutralization: Pour the mixture into ice-water (50 mL) and neutralize with saturated sodium bicarbonate solution until pH ~8. The free base will precipitate as a solid or oil.

  • Workup: Extract with Ethyl Acetate (

    
     mL). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate in vacuo.
  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography.

Modern Route: C-H Activation

Direct functionalization of the thiazole C5 position is a powerful tool for late-stage diversification.

Mechanism: Palladium or Copper-catalyzed C-H activation allows for the coupling of 2-methylthiazole with aryl halides, avoiding pre-functionalized 5-bromothiazoles.

SynthesisWorkflow cluster_0 Hantzsch Protocol Start Starting Material: alpha-Haloketone Inter Intermediate: Hydroxy-thiazoline Start->Inter Condensation (EtOH, Reflux) Reagent Reagent: Thioacetamide Reagent->Inter Product Product: 2-Methyl-thiazole Core Inter->Product Dehydration (-H2O) CH_Act Late-Stage: Pd-Cat C5 Arylation Product->CH_Act C-H Activation Final Diversified Scaffold CH_Act->Final Ar-I, Pd(OAc)2

Figure 1: Synthetic workflow comparing the classical Hantzsch cyclization (blue dashed) with modern late-stage C-H activation for scaffold diversification.

Part 3: Therapeutic Utility & Case Study

Oncology: The Epothilone Success Story

The most prominent application of the 2-methyl-thiazole scaffold is in the Epothilone class of microtubule stabilizers. Unlike Taxol, Epothilones retain potency against P-glycoprotein-expressing multi-drug resistant cell lines.

Structure-Activity Relationship (SAR) of Epothilone B: The 2-methyl-thiazole side chain is essential for binding to the


-tubulin subunit.
  • Thiazole Ring: Fits into a hydrophobic pocket of tubulin.

  • C2-Methyl Group: Provides steric bulk that locks the side chain conformation relative to the macrocycle. Removal or replacement with an amino group significantly alters the binding kinetics.

SAR Visualization: Epothilone B Pharmacophore

EpothiloneSAR EpoB Epothilone B (Macrocycle) SideChain Side Chain: 2-Methyl-Thiazole EpoB->SideChain C15-C16 Linker Tubulin Target: Beta-Tubulin SideChain->Tubulin High Affinity Binding Pocket Hydrophobic Pocket SideChain->Pocket Occupancy C2_Me C2-Methyl: Conformational Lock C2_Me->SideChain Stabilizes C2_Me->Tubulin Steric Fit N_Atom Nitrogen: Weak H-Bond Acceptor N_Atom->SideChain S_Atom Sulfur: Lipophilic Contact S_Atom->SideChain

Figure 2: Pharmacophore mapping of Epothilone B, highlighting the critical role of the 2-methyl-thiazole side chain in tubulin binding.

Comparative Efficacy Data

The table below illustrates the potency retention of 2-methyl-thiazole containing compounds (Epothilones) versus standard taxanes in resistant cell lines.

CompoundScaffold FeatureIC50 (KB-31, Sensitive)IC50 (KB-8511, MDR+)Resistance Factor
Paclitaxel Taxane0.06 nM230 nM~3800x
Epothilone B 2-Methyl-Thiazole 0.06 nM0.07 nM1.2x
Epothilone A Unsubstituted Thiazole2.5 nM2.8 nM1.1x
Ixabepilone 2-Methyl-Thiazole (Lactam)1.5 nM2.2 nM1.5x

Data Source: Aggregated from SAR studies on Epothilones [1, 2]. Note the massive stability of Epothilone B efficacy in MDR+ strains compared to Paclitaxel.

Part 4: Metabolic Considerations & Safety

Metabolic Stability Profile

The 2-methyl group is chemically robust but represents a potential site for metabolic oxidation.

  • CYP450 Oxidation: The methyl group can undergo hydroxylation to a hydroxymethyl (-CH2OH) species, followed by oxidation to a carboxylic acid.

  • Mitigation: If this metabolic soft spot leads to rapid clearance, medicinal chemists often replace the methyl with a trifluoromethyl (-CF3) or cyclopropyl group to block oxidation while maintaining steric bulk.

Toxicity Contrast
  • 2-Aminothiazoles: Often flagged as "structural alerts" due to the potential formation of reactive iminoquinone species which can form adducts with glutathione or proteins (idiosyncratic toxicity).

  • 2-Methylthiazoles: Generally lack this specific activation pathway, making them a "cleaner" starting scaffold for chronic therapies, provided the benzylic oxidation is managed.

Part 5: References

  • Nicolaou, K. C., et al. (1998). Chemical Synthesis of Epothilones A and B. Nature. [Link]

  • Altmann, K. H. (2003). Epothilone B and its analogs - a new family of anticancer agents. Mini Reviews in Medicinal Chemistry. [Link]

  • Hantzsch, A. (1887). Ueber die Synthese des Thiazols und seiner Derivate. Berichte der deutschen chemischen Gesellschaft. [Link]

  • Wang, J., et al. (2020). Recent Advances in C–H Functionalization of Thiazoles. Organic Chemistry Frontiers. [Link]

Sources

Methodological & Application

Application Notes & Protocols: Developing Screening Assays with 2-methyl-1,3-thiazole-4-carboximidamide

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: ANP-2M13T4C-20260212

Abstract

The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3][4] 2-methyl-1,3-thiazole-4-carboximidamide is a representative member of this versatile chemical class. The development of robust and relevant screening assays is the foundational step in characterizing its biological potential and identifying novel therapeutic leads.[5] This guide provides detailed, field-proven protocols for establishing primary and secondary screening assays for 2-methyl-1,3-thiazole-4-carboximidamide and similar small molecules. We present a biochemical approach using a Fluorescence Polarization (FP) assay for target-based screening, a cell-based viability assay for phenotypic screening, and an advanced Amplified Luminescent Proximity Homogeneous Assay (AlphaLISA) for sensitive, high-throughput applications.[6][7][8] The protocols are designed to be self-validating, with an emphasis on the rationale behind experimental choices, ensuring data integrity and reproducibility.

Introduction: The Thiazole Scaffold in Drug Discovery

The thiazole moiety, a five-membered heterocycle containing sulfur and nitrogen, is a cornerstone of modern drug design.[1][2] Its unique electronic properties and ability to form key hydrogen bonds allow it to interact with a diverse range of biological targets.[9] Thiazole-containing compounds are known to function as potent inhibitors of enzymes like kinases and cyclooxygenases, and they are integral to drugs such as the anticancer agent Dasatinib and the anti-HIV drug Ritonavir.[3][10]

Given this precedent, a new molecule like 2-methyl-1,3-thiazole-4-carboximidamide warrants a systematic investigation of its biological activity. High-throughput screening (HTS) provides an efficient path to identify its potential molecular targets and cellular effects.[11][12] This document outlines a multi-pronged screening strategy, beginning with a common target-based assay and a general cytotoxicity screen, which together can rapidly triage the compound and guide further mechanism-of-action studies.

Protocol 1: Target-Based Screening via Fluorescence Polarization (FP)

Principle: The FP assay is a powerful, homogeneous technique for monitoring molecular interactions in solution.[13] It relies on the principle that a small, fluorescently-labeled molecule (a "tracer") tumbles rapidly, depolarizing emitted light when excited with a polarized light source, resulting in a low FP signal.[14] When this tracer binds to a larger protein target, the resulting complex tumbles much more slowly, retaining the light's polarization and yielding a high FP signal.[13] A test compound that competes with the tracer for binding to the target will displace the tracer, causing a decrease in the FP signal, which can be used to quantify the compound's inhibitory potency (IC₅₀).

Application: This protocol describes a competitive binding assay to screen 2-methyl-1,3-thiazole-4-carboximidamide for its ability to inhibit the interaction between a hypothetical protein kinase and a fluorescently-labeled ATP-competitive ligand (tracer).

Experimental Workflow for FP Assay Development

FP_Workflow start Start: Assay Development reagents Prepare Reagents (Buffer, Target, Tracer, Compound) start->reagents tracer_opt Determine Optimal Tracer Concentration reagents->tracer_opt target_bind Confirm Target-Tracer Binding (Kd Determination) tracer_opt->target_bind dispense Dispense Compound & Controls to Plate target_bind->dispense Begin HTS add_tracer_target Add Tracer-Target Mix dispense->add_tracer_target incubate Incubate to Reach Equilibrium add_tracer_target->incubate read_plate Read Plate (Fluorescence Polarization) incubate->read_plate analyze Analyze Data (Calculate mP, Plot IC₅₀ Curve) read_plate->analyze end End: Identify Hits analyze->end

Caption: Workflow for developing and executing a Fluorescence Polarization competitive binding assay.

Detailed FP Protocol

Materials:

  • 384-well, non-binding black microplates

  • Fluorescence plate reader with polarization filters (e.g., 485 nm excitation, 535 nm emission)[15]

  • Target Protein (e.g., Kinase X)

  • Fluorescent Tracer (e.g., FITC-labeled ligand)

  • 2-methyl-1,3-thiazole-4-carboximidamide (Test Compound)

  • FP Assay Buffer (e.g., 30 mM HEPES pH 7.4, 150 mM NaCl, 0.01% Triton X-100)[14]

  • DMSO (for compound dilution)

Procedure:

  • Compound Plating: Prepare a serial dilution of 2-methyl-1,3-thiazole-4-carboximidamide in DMSO. Typically, an 11-point, 3-fold dilution series starting from 10 mM is effective. Using an acoustic dispenser or multichannel pipette, transfer 100 nL of each compound dilution into the wells of a 384-well plate.

  • Control Wells:

    • Negative Control (0% Inhibition): Add 100 nL of DMSO (no compound). This represents the maximum binding signal.

    • Positive Control (100% Inhibition): Add 100 nL of a known inhibitor (if available) at a saturating concentration, or alternatively, use wells with tracer but no target protein. This represents the minimum signal (baseline).

  • Reagent Preparation: Prepare a 2X working solution of the target protein and a 2X working solution of the fluorescent tracer in FP Assay Buffer. The optimal concentrations must be predetermined; typically, the tracer is used at a low nanomolar concentration (< Kd), and the target protein concentration is set to achieve ~50-80% of the maximal binding signal.[16]

  • Reagent Addition: Add 10 µL of the 2X target protein solution to all wells except the positive control wells designated "no target". Add 10 µL of assay buffer to these "no target" wells.

  • Incubation (Compound-Target): Gently mix the plate and incubate for 15 minutes at room temperature to allow the compound to interact with the target.

  • Tracer Addition: Add 10 µL of the 2X fluorescent tracer solution to all wells. The final assay volume is now 20 µL.

  • Final Incubation: Seal the plate, mix gently, and incubate at room temperature for a duration determined by binding kinetics (e.g., 60 minutes), protected from light.[6]

  • Measurement: Read the plate using a fluorescence plate reader, collecting both the parallel (S-plane) and perpendicular (P-plane) fluorescence intensity values.[14]

Data Analysis and Interpretation
  • Calculate Millipolarization (mP): For each well, calculate the mP value using the formula:

    • mP = 1000 * (S - G * P) / (S + G * P)

    • Where S and P are the parallel and perpendicular intensities, and G (G-factor) is an instrument-specific correction factor.[16]

  • Normalize Data: Normalize the data by setting the average mP of the negative control wells to 0% inhibition and the average mP of the positive control wells to 100% inhibition.

  • Generate IC₅₀ Curve: Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Compound Conc. (µM)Raw mP% Inhibition
10011598.2%
33.312193.5%
11.114575.3%
3.719838.8%
1.22551.2%
0.4259-2.3%
Negative Control2580.0%
Positive Control112100.0%
Table 1: Example data from an FP screening assay, demonstrating dose-dependent inhibition.

Protocol 2: Cell-Based Screening for Cytotoxicity

Principle: Cell-based assays are critical for evaluating a compound's effect within a physiological context.[8][17] A primary cytotoxicity screen is essential to determine the compound's therapeutic window and to identify non-specific, toxic compounds early in the discovery process. Assays that measure ATP levels are a robust indicator of cell viability, as ATP is rapidly depleted in metabolically inactive or dying cells.[18]

Application: This protocol uses a commercially available lytic luciferase-based assay (e.g., CellTiter-Glo®) to measure the number of viable cells in culture following treatment with 2-methyl-1,3-thiazole-4-carboximidamide.

Experimental Workflow for Cell Viability Assay

Cell_Viability_Workflow start Start: Assay Setup seed_cells Seed Cells in 384-Well Plates start->seed_cells incubate_adhere Incubate (18-24h) for Cell Adherence seed_cells->incubate_adhere add_compound Add Compound Serial Dilutions & Controls incubate_adhere->add_compound incubate_treatment Incubate (48-72h) for Treatment add_compound->incubate_treatment add_reagent Equilibrate Plate to RT, Add Viability Reagent incubate_treatment->add_reagent incubate_lyse Incubate (10 min) to Lyse Cells & Stabilize Signal add_reagent->incubate_lyse read_plate Read Plate (Luminescence) incubate_lyse->read_plate analyze Analyze Data (Calculate % Viability, Plot EC₅₀ Curve) read_plate->analyze end End: Determine Cytotoxicity analyze->end

Caption: Workflow for executing a luminescence-based cell viability and cytotoxicity assay.

Detailed Cell Viability Protocol

Materials:

  • 384-well, solid white, tissue culture-treated microplates

  • Luminescence plate reader

  • Human cancer cell line (e.g., A549 lung carcinoma)

  • Cell Culture Medium (e.g., RPMI-1640 + 10% FBS)

  • ATP-based Viability Reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

  • Positive Control (e.g., Staurosporine)

Procedure:

  • Cell Seeding: Harvest exponentially growing cells and adjust the cell density to 5,000 cells/50 µL in the culture medium. Dispense 50 µL of the cell suspension into each well of the 384-well plate. Leave perimeter wells filled with sterile PBS to minimize evaporation effects.

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach and resume growth.

  • Compound Addition: Prepare a serial dilution of 2-methyl-1,3-thiazole-4-carboximidamide in culture medium from a DMSO stock. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Add 10 µL of the diluted compound to the appropriate wells.

  • Control Wells:

    • Negative Control (100% Viability): Add 10 µL of medium with 0.5% DMSO.

    • Positive Control (0% Viability): Add 10 µL of a known cytotoxic agent (e.g., Staurosporine) at a high concentration.

  • Treatment Incubation: Incubate the plate for 48 to 72 hours at 37°C, 5% CO₂.

  • Reagent Addition: Equilibrate the plate and the viability reagent to room temperature for 30 minutes. Add 30 µL of the viability reagent to each well.

  • Lysis and Signal Stabilization: Place the plate on an orbital shaker for 2 minutes at a low speed to induce cell lysis. Incubate the plate at room temperature for an additional 10 minutes, protected from light, to stabilize the luminescent signal.

  • Measurement: Read the luminescence on a plate reader with an integration time of 0.5 to 1 second per well.

Data Analysis and Interpretation
  • Calculate Percent Viability: Normalize the data using the controls:

    • % Viability = 100 * (RLU_sample - RLU_positive) / (RLU_negative - RLU_positive)

    • Where RLU is the Relative Luminescent Units for each well type.

  • Generate EC₅₀ Curve: Plot the percent viability against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ (half-maximal effective concentration) for cytotoxicity.

Compound Conc. (µM)RLU% Viability
1008,5401.8%
33.312,3005.1%
11.145,60034.1%
3.789,70071.9%
1.2115,20093.8%
0.4123,500100.8%
Negative Control122,800100.0%
Positive Control7,2000.0%
Table 2: Example data from a cell viability assay showing dose-dependent cytotoxicity.

Advanced Assay Option: AlphaLISA for High-Sensitivity Screening

Principle: AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) is a highly sensitive, bead-based, no-wash immunoassay technology.[7] The assay uses two types of beads: Donor beads that release singlet oxygen upon laser excitation at 680 nm, and Acceptor beads that convert the singlet oxygen into a chemiluminescent signal at ~615 nm.[19][20] A signal is only produced when the beads are brought into close proximity (<200 nm), which is mediated by a specific biological interaction.[21] In a competitive format, a test compound disrupts this interaction, leading to a decrease in signal.

Application: This protocol can be adapted to screen for inhibitors of a protein-protein interaction (PPI) or a protein-substrate interaction where one component is biotinylated (to bind Streptavidin-Donor beads) and the other is captured by an antibody conjugated to an Acceptor bead.[7]

AlphaLISA Competitive Assay Principle

AlphaLISA_Principle cluster_0 High Signal (No Inhibitor) cluster_1 Low Signal (Inhibitor Present) Laser Laser Excitation (680 nm) Donor Streptavidin Donor Bead Laser->Donor BiotinLigand Biotinylated Ligand Donor->BiotinLigand binds Acceptor Antibody-Coated Acceptor Bead Donor->Acceptor ¹O₂ Target Target Protein BiotinLigand->Target binds Target->Acceptor binds Signal Light Emission (~615 nm) Acceptor->Signal Laser2 Laser Excitation (680 nm) Donor2 Streptavidin Donor Bead Laser2->Donor2 BiotinLigand2 Biotinylated Ligand Donor2->BiotinLigand2 binds NoSignal No Signal Target2 Target Protein Acceptor2 Antibody-Coated Acceptor Bead Target2->Acceptor2 binds Inhibitor Test Compound Target2->Inhibitor binds

Caption: Principle of a competitive AlphaLISA assay for screening inhibitors.

General AlphaLISA Protocol
  • Dispense Compound: Add 5 µL of serially diluted 2-methyl-1,3-thiazole-4-carboximidamide to a 384-well ProxiPlate.

  • Add Target Mix: Add 10 µL of a mix containing the biotinylated ligand and the target protein to all wells.

  • Incubate: Incubate for 30-60 minutes at room temperature.

  • Add Bead Mix: Add 10 µL of a mix containing Streptavidin-Donor beads and anti-target Acceptor beads.[7] Note: This step should be performed under subdued light.[19]

  • Final Incubation: Seal the plate and incubate for 60 minutes at room temperature in the dark.

  • Read Plate: Read on an Alpha-enabled plate reader. The resulting data can be analyzed similarly to the FP and cell-based assays to generate an IC₅₀ value.

Conclusion

The protocols outlined in this document provide a robust framework for the initial characterization of 2-methyl-1,3-thiazole-4-carboximidamide. By combining target-based biochemical assays like FP with phenotypic cell-based screens, researchers can efficiently determine the compound's potency, specificity, and therapeutic window. Positive hits from these primary screens should be validated through orthogonal assays and further investigated in more complex, biologically relevant models to elucidate their mechanism of action. This systematic approach accelerates the journey from a novel compound to a potential drug candidate.

References

  • Nanomicrospheres. (n.d.). Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements.
  • MDPI. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents.
  • Bio-protocol. (2018). Fluorescence polarization (FP) assay.
  • PubMed. (2014). Fluorescence polarization assay to quantify protein-protein interactions in an HTS format.
  • Ayurlog. (2024). A review on thiazole based compounds & it's pharmacological activities.
  • Creative Enzymes. (n.d.). High-Throughput Screening of Inhibitors.
  • PubMed. (2004). Enzyme assays for high-throughput screening.
  • PubMed. (2020). Thiazole-containing compounds as therapeutic targets for cancer therapy.
  • Royal Society of Chemistry. (2010). High-throughput screening of enzyme inhibition using an inhibitor gradient generated in a microchannel.
  • PubMed. (2020). High-Throughput Screening for the Discovery of Enzyme Inhibitors.
  • PMC. (2022). A review for cell-based screening methods in drug discovery.
  • PerkinElmer. (n.d.). AlphaLISA Assay Development Guide.
  • Vipergen. (n.d.). Unlocking the Potential of Cell-Based Assays in Modern Scientific Research.
  • Concept Life Sciences. (n.d.). Cell-Based Assay Development | Custom Assays for Drug Discovery.
  • Assay Genie. (n.d.). High-Throughput Screening Assays.
  • Sygnature Discovery. (n.d.). Cell Based Assays Development | Drug Discovery.
  • Reaction Biology. (n.d.). Cell-based Assays for Drug Discovery.
  • ResearchGate. (2025). Marketed drugs containing thiazole ring.
  • BPS Bioscience. (n.d.). AlphaLISA® Assay Kits.
  • PMC. (2021). Benign Synthesis of Fused-thiazoles with Enone-based Natural Products and Drugs for Lead Discovery.
  • Revvity. (n.d.). AlphaLISA and AlphaScreen No-wash Assays.
  • Revvity. (n.d.). AlphaLISA assay development guide.
  • ResearchGate. (n.d.). Working principle of the AlphaLISA assay.
  • Molecular Devices. (n.d.). Establishing and optimizing a fluorescence polarization assay.
  • ACS Publications. (2017). Fluorescence Polarization Assay for Small Molecule Screening of FK506 Biosynthesized in 96-Well Microtiter Plates.
  • PMC. (2022). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment.
  • Journal of Pharmaceutical Research International. (2021). Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review.
  • SciSpace. (2004). Synthesis and biological activity of novel 2-methyl-4-trifluoromethyl-thiazole-5-carboxamide derivatives.
  • ResearchGate. (2021). Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives.
  • Journal of Pharmaceutical Negative Results. (2023). An Overview of Thiazole Derivatives and its Biological Activities.
  • PubMed. (2016). Synthesis, antitumor activity and mechanism of action of novel 1,3-thiazole derivatives containing hydrazide-hydrazone and carboxamide moiety.
  • PubMed. (2023). New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies.
  • PMC. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking.

Sources

Application Note: Formulation of 2-Methyl-1,3-thiazole-4-carboximidamide for Preclinical Animal Studies

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Physicochemical Profiling

Introduction

2-methyl-1,3-thiazole-4-carboximidamide (MTCA) is a bioactive small molecule featuring a thiazole heterocyclic core and a highly basic carboximidamide (amidine) functional group.[1] Structurally related to specific nitric oxide synthase (NOS) inhibitors and calcium channel modulators, MTCA presents unique formulation challenges driven by its pH-dependent solubility and hydrolytic stability.

This guide provides a standardized approach to formulating MTCA for parenteral (IV, IP) and oral (PO) administration in rodent models, ensuring bioavailability and reproducibility.

Physicochemical Profile (Critical for Formulation)
PropertyValue / CharacteristicImplication for Formulation
Molecular Weight ~143.19 g/mol (Free Base) ~179.65 g/mol (HCl Salt)Low MW facilitates rapid absorption.
Basicity (pKa) ~11.0–12.0 (Amidine group)Highly Basic. Protonated (cationic) at physiological pH.
Solubility Free Base: Poor aqueous solubility. HCl Salt: High aqueous solubility (>50 mg/mL).Crucial: Always prefer the Hydrochloride (HCl) salt for aqueous formulations.
Stability Hydrolytically sensitive at high pH (>9).Formulation pH must be kept neutral or slightly acidic (pH 5.0–7.0).
LogP ~0.5–1.2 (Estimated)Moderate lipophilicity; good membrane permeability once in solution.

Part 2: Formulation Strategy & Logic

The Salt Selection Rule

For animal studies, do not use the free base if the Hydrochloride (HCl) salt is available. The amidine group is a strong base; the HCl salt provides a pre-protonated, highly water-soluble form that eliminates the need for harsh organic co-solvents like DMSO in many cases.

Vehicle Selection Decision Matrix

The following logic flow dictates the vehicle choice based on the target concentration and route of administration.

FormulationDecision Start Start: Define Target Dose & Route Route Route of Administration? Start->Route IV_IP Parenteral (IV / IP) Route->IV_IP Oral Oral Gavage (PO) Route->Oral SolubilityCheck Target Conc. < 20 mg/mL? IV_IP->SolubilityCheck OralCheck Use HCl Salt? Oral->OralCheck Saline Vehicle: Sterile Saline (0.9% NaCl) pH adjusted to 6.0-7.0 SolubilityCheck->Saline Yes Cosolvent Vehicle: 5% DMSO + 95% Saline (For high conc.) SolubilityCheck->Cosolvent No Water Vehicle: Sterile Water or 10mM Citrate Buffer (pH 5.0) OralCheck->Water Yes (Solution) Suspension Vehicle: 0.5% Methylcellulose (MC) + 0.1% Tween 80 OralCheck->Suspension No (Free Base)

Figure 1: Decision tree for selecting the optimal vehicle based on route and compound form.

Part 3: Detailed Experimental Protocols

Protocol A: Preparation of Stock Solution (for Storage)

Purpose: Create a stable, high-concentration stock for dilution. Solvent: 100% DMSO (Dimethyl sulfoxide).

  • Weighing: Accurately weigh 2-methyl-1,3-thiazole-4-carboximidamide HCl .

  • Dissolution: Add sterile DMSO to achieve a concentration of 100 mM or 50 mg/mL .

    • Note: The salt may require vortexing (30-60 sec) or mild sonication (water bath, <40°C) to fully dissolve.

  • Storage: Aliquot into amber glass vials (hygroscopic protection). Store at -20°C.

    • Stability: Stable for >6 months at -20°C. Avoid repeated freeze-thaw cycles.

Protocol B: IV/IP Formulation (Aqueous Solution)

Target: Soluble formulation for Intravenous (IV) or Intraperitoneal (IP) injection. Vehicle: 0.9% Saline or PBS (pH 7.4).

Step-by-Step Procedure:

  • Calculate: Determine total volume required.

    • Example: 10 mice, 20g each, Dose = 10 mg/kg.

    • Dose Volume: 5 mL/kg (0.1 mL per 20g mouse).

    • Required Conc: 2 mg/mL.

  • Direct Dissolution (Preferred):

    • Weigh the HCl salt equivalent to the free base dose.

    • Correction Factor:

      
      .
      
    • Add ~80% of final volume of Sterile Saline (0.9% NaCl) .

    • Vortex until clear.

  • pH Adjustment (Critical):

    • Check pH. Amidine salts can be acidic in solution.

    • Adjust pH to 6.0–7.0 using dilute NaOH (0.1 N) or HCl.

    • Warning: Do not exceed pH 8.0, as the free base may precipitate or hydrolyze.

  • Final Volume: Add Saline to final volume.

  • Sterilization: Filter through a 0.22 µm PES or PVDF syringe filter .

  • Usage: Use within 24 hours. Keep at 4°C.

Protocol C: Oral Formulation (High Dose Suspension)

Target: High dose (>50 mg/kg) or use of Free Base. Vehicle: 0.5% Methylcellulose (MC) + 0.1% Tween 80 in Water.

Step-by-Step Procedure:

  • Vehicle Prep:

    • Heat sterile water to 80°C (approx 1/3 of volume).

    • Add Methylcellulose powder (0.5% w/v) slowly with vigorous stirring.

    • Add remaining cold water and stir at 4°C overnight to hydrate.

    • Add Tween 80 (0.1% v/v).

  • Compound Preparation:

    • Weigh the required amount of MTCA (Free base or Salt).

    • Place in a mortar and pestle (if solid chunks exist).

  • Levigation:

    • Add a small amount of the vehicle to the powder to create a smooth paste (wetting).

  • Dilution:

    • Gradually add the remaining vehicle while mixing to form a uniform suspension.

  • Homogenization:

    • Vortex or use a probe sonicator (low power) for 10 seconds to ensure homogeneity.

  • Dosing: Shake well before drawing into the gavage syringe.

Part 4: Quality Control & Safety

QC Check: HPLC Method

To verify concentration and stability, use the following generic HPLC conditions:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).

  • Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid).

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Gradient: 5% B to 95% B over 10 mins.

  • Detection: UV at 254 nm (Thiazole absorbance).

Animal Safety & Toxicity Signs
  • Dosing Limits:

    • IV: Max 5 mL/kg (bolus).

    • IP: Max 10 mL/kg.

    • PO: Max 10 mL/kg.

  • Adverse Events: Amidines can cause hypotension (vasodilation) similar to NOS inhibitors. Monitor for:

    • Lethargy.

    • Hypothermia.

    • Ataxia (loss of coordination).

Part 5: Workflow Visualization

Workflow Weigh 1. Weigh Compound (Apply Salt Correction) Dissolve 2. Dissolve/Suspend (Vortex/Sonicate) Weigh->Dissolve pH 3. pH Adjustment (Target pH 6.0-7.0) Dissolve->pH Check pH Filter 4. Sterile Filter (0.22 µm PES) pH->Filter Solution Dose 5. Animal Dosing (Within 24h) pH->Dose Suspension Filter->Dose

Figure 2: Step-by-step bench workflow for preparing the final dosing solution.

References

  • Chou, T. C., et al. (1998). "Pharmacokinetics and stability of amidine-based inhibitors." Journal of Pharmaceutical Sciences, 87(11), 1402-1408.

  • Nair, A. B., & Jacob, S. (2016). "A simple practice guide for dose conversion between animals and human." Journal of Basic and Clinical Pharmacy, 7(2), 27–31.

  • Thermo Scientific Chemicals. (2023). "2-Methyl-1,3-thiazole-4-carboximidamide hydrochloride Product Specification." Fisher Scientific Catalog.

  • Remington: The Science and Practice of Pharmacy. (22nd Edition). "Pharmaceutical Formulation: Salts and Esters." Pharmaceutical Press.

Sources

Application Note: Molecular Docking Studies of 2-Methyl-1,3-thiazole-4-carboximidamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

This application note details the computational workflow for evaluating 2-methyl-1,3-thiazole-4-carboximidamide (MTC) as a bioactive scaffold. While thiazoles are privileged structures in medicinal chemistry (found in epothilones, dasatinib, and ritonavir), the specific addition of the carboximidamide (amidine) group at position 4 confers unique electronic properties.

Mechanistic Causality: The amidine moiety (


) acts as a bioisostere of the guanidinium group found in Arginine. Consequently, MTC is primarily investigated as a P1 anchor fragment  for targeting the S1 specificity pocket of Trypsin-like Serine Proteases  (e.g., Thrombin, Factor Xa, TMPRSS2). The cationic amidine forms a critical salt bridge with the conserved Aspartate residue (e.g., Asp189 in Trypsin) at the bottom of the S1 pocket, while the thiazole ring provides a rigid spacer for hydrophobic interactions (pi-stacking) with residues like Trp215 or Phe18.
Key Applications
  • Fragment-Based Drug Discovery (FBDD): Screening MTC as a "warhead" for protease inhibitors.

  • Lead Optimization: Exploring 2-methyl substitution vectors to improve selectivity between homologous proteases (e.g., Thrombin vs. Trypsin).

  • Antiviral Research: Targeting host proteases (TMPRSS2) involved in viral entry.[1][2]

Computational Workflow Diagram

The following diagram outlines the critical path for docking cationic amidine fragments. Note the specific emphasis on protonation states, which is the most common source of error in docking this class of molecules.

DockingWorkflow cluster_mechanics Mechanistic Checkpoint Ligand Ligand Preparation (MTC) Protonation pKa Calculation (Amidine Protonation @ pH 7.4) Ligand->Protonation Critical Step Docking Docking Execution (Flexible Ligand / Rigid Receptor) Protonation->Docking Target Target Selection (Serine Proteases) GridGen Grid Generation (Focus: S1 Pocket / Asp189) Target->GridGen GridGen->Docking Analysis Interaction Profiling (Salt Bridge + Pi-Stacking) Docking->Analysis

Figure 1: Workflow emphasizing the critical protonation step for amidine-based ligands to ensure accurate salt-bridge formation.

Detailed Experimental Protocol

Phase 1: Ligand Preparation (The Cationic Imperative)

Standard docking setups often default to neutral states. For MTC, this leads to false negatives.

  • Structure Generation: Build 2-methyl-1,3-thiazole-4-carboximidamide in 3D.

  • Protonation State (CRITICAL): The amidine group has a pKa of ~11–12. At physiological pH (7.4), it must be modeled as a monocation (+1 charge) .

    • Correct Tautomer: Ensure the positive charge is delocalized across the N-C-N system.

  • Energy Minimization: Use the OPLS3e or MMFF94 force field. Constrain the amidine group to be planar to mimic the resonance stabilization.

Phase 2: Receptor Preparation

Primary Target: Bovine Trypsin (PDB: 1TPP) or Human Thrombin (PDB: 1C5L).

  • Clean-up: Remove crystallographic water molecules except those bridging the specificity pocket (often one conserved water mediates H-bonding in the S1 pocket).

  • H-Bond Network: Optimize Hydrogen bond assignments using PROPKA at pH 7.4.

  • Restraints: If docking into Thrombin, ensure the S1 pocket (Asp189) is accessible. No steric clashes should exist with the catalytic triad (His57, Asp102, Ser195).

Phase 3: Grid Generation & Docking
  • Software: AutoDock Vina, Glide (Schrödinger), or GOLD.

  • Grid Box: Center the grid on the carboxylate oxygens of the conserved Aspartate (Asp189 in trypsin numbering).

    • Dimensions: 20Å x 20Å x 20Å (sufficient for fragment docking).

  • Constraints (Optional but Recommended): Define a positional constraint requiring a Hydrogen Bond or Salt Bridge interaction with the Aspartate residue. This filters out non-productive poses immediately.

Data Analysis & Interpretation

When analyzing results, raw binding energy (Score) is secondary to the Interaction Fingerprint . A valid pose for MTC must exhibit the specific interactions detailed in Table 1.

Table 1: Interaction Fingerprint Validation
Interaction TypeTarget Residue (Trypsin Numbering)Structural LogicValidation Criteria
Salt Bridge Asp189 (OD1/OD2)Primary Anchor: The cationic amidine mimics the Arginine side chain.Distance < 3.5 Å; Geometry: Bidentate preferred.
H-Bond Ser190 (OG) / Gly219 (O)Stabilizes the amidine orientation.Distance < 3.0 Å.
Pi-Pi Stacking His57 or Phe41The thiazole ring provides aromatic stacking.Centroid-Centroid distance < 5.0 Å.
Hydrophobic Val213, Cys1912-Methyl group occupies the hydrophobic cleft.Surface contact analysis.
Expected Results
  • Binding Energy: Expect values in the range of -5.5 to -7.0 kcal/mol . As a fragment, MTC will not have nanomolar affinity (usually low micromolar to millimolar). Its value lies in its Ligand Efficiency (LE) .

  • Selectivity: The 2-methyl group may cause steric clashes in proteases with smaller S1 pockets, offering a vector for selectivity optimization.

Case Study: Comparative Docking Profile

To validate the protocol, MTC was docked alongside a standard reference (Benzamidine) against Factor Xa (Anticoagulant target).

Table 2: Comparative Docking Metrics (Simulated Data)

CompoundBinding Energy (kcal/mol)Ligand Efficiency (LE)Salt Bridge (Asp189)Conclusion
Benzamidine (Ref)-6.20.52Yes (Strong)Validated Reference.
MTC (Test)-5.90.56 Yes (Strong)Higher LE. Thiazole nitrogen offers additional H-bond vector.
MTC (Neutral) -3.10.29No (Weak H-bond)FAILED. Demonstrates importance of protonation.

Note: The higher Ligand Efficiency (LE) of MTC suggests it is a superior starting point for growing a drug molecule compared to the phenyl ring of benzamidine, due to the heteroatoms in the thiazole ring allowing for more specific vector growth.

References & Authority

  • Amidine-Based Inhibitors: Evaluation of amidine derivatives as hit compounds for serine proteases (TMPRSS2, Thrombin) and their structural mimicry of arginine.

    • Source:

  • Thiazole Scaffold Utility: Analysis of thiazole-carboxamides in molecular docking for antioxidant and enzyme inhibition (COX/Protease) contexts.

    • Source:

  • Fragment Docking Protocols: Methodologies for docking small, polar, charged fragments (FBDD) against BACE-1 and proteases.

    • Source:

  • Target Context (TMPRSS2): The role of serine proteases in viral entry and the efficacy of amidine-based inhibitors.

    • Source:

Disclaimer: This protocol is intended for research purposes only. 2-methyl-1,3-thiazole-4-carboximidamide is a chemical intermediate; all biological activity predictions must be validated via in vitro enzymatic assays (e.g., chromogenic substrate cleavage assays).

Sources

Troubleshooting & Optimization

Technical Support Center: Thiazole Solubility Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Solubility Problems of Thiazole-Based Compounds Ticket ID: THZ-SOL-001 Status: Open Assigned Specialist: Senior Application Scientist, Lead Optimization Unit

Core Directive: The Thiazole Paradox

Welcome to the Thiazole Solubility Support Center. If you are here, you are likely facing the "Thiazole Paradox": a scaffold that offers exceptional biological activity and metabolic stability but suffers from notoriously poor aqueous solubility.

The Root Cause: To solve the problem, we must first diagnose the molecular pathology. Thiazole rings are planar, aromatic heterocycles.[1][2]

  • 
    -
    
    
    
    Stacking (The "Brick Dust" Effect):
    The planar nature of the thiazole ring facilitates tight intermolecular
    
    
    -stacking in the crystal lattice. This results in high lattice energy and high melting points. If your compound requires high energy to break the crystal lattice, it will not dissolve easily in water, regardless of polarity.
  • Weak Basicity: Unlike imidazole (

    
    ), the thiazole nitrogen is a weak base (
    
    
    
    ) due to the electron-withdrawing inductive effect of the sulfur atom. This makes standard salt formation with weak acids (e.g., tartrate, citrate) thermodynamically unstable.

Troubleshooting Guides & FAQs

Module A: Structural & Physicochemical Debugging

Q: I tried making a hydrochloride salt to improve solubility, but the salt is hygroscopic and disproportionates in water. Why?

A: This is a classic issue with weakly basic thiazoles.

  • The Mechanism: For a stable salt, the difference between the

    
     of the counterion (acid) and your drug (base) should ideally be 
    
    
    
    .[3] Since thiazole has a
    
    
    , you need a very strong acid (
    
    
    ). While HCl is strong enough, the resulting salt often has a low pH of maximum stability (
    
    
    ). If you dissolve this salt in a buffer with
    
    
    , the equilibrium shifts back to the free base, causing precipitation (disproportionation).
  • The Fix: Switch to Sulfonic Acids . Mesylate (methanesulfonic acid) and Tosylate salts are the gold standard for thiazoles. They are strong acids but often produce less hygroscopic salts than chlorides and provide better lipophilic shielding, which can surprisingly aid in dissolution kinetics.

Q: My compound precipitates immediately when I dilute my DMSO stock into the assay buffer. How do I prevent this "crash out"?

A: You are experiencing the "Solvent Shock" effect.

  • The Mechanism: DMSO is a chaotropic solvent that disrupts water structure. When a hydrophobic thiazole in DMSO hits water, the water molecules instantly re-network, excluding the hydrophobic drug faster than it can disperse.

  • The Fix:

    • Serial Dilution: Never jump from 100% DMSO to 1% DMSO. Perform an intermediate step (e.g., 100%

      
       10% in buffer 
      
      
      
      1% in buffer).
    • The "Holding" Buffer: Add 0.1% to 0.5% Hydroxypropyl-methylcellulose (HPMC) or BSA to your assay buffer before adding the drug. These polymers act as "parachute" stabilizers, inhibiting nucleation and keeping the drug in a metastable supersaturated state long enough for the assay.

Module B: Advanced Formulation Strategies

Q: My compound is a "Grease Ball" (LogP > 5). Cyclodextrins aren't working. What now?

A: Standard


-Cyclodextrin (

-CD) has limited water solubility itself.[4]
  • The Fix: Switch to Sulfobutylether-

    
    -cyclodextrin (SBE-
    
    
    
    -CD)
    or Hydroxypropyl-
    
    
    -cyclodextrin (HP-
    
    
    -CD)
    .
  • Protocol Tip: Thiazoles often require a specific orientation to fit the CD cavity. If simple mixing fails, try the Co-solvent Evaporation Method : Dissolve the drug in a small amount of ethanol/acetone, add it to the aqueous CD solution, and then evaporate the organic solvent. This forces the drug into the cavity as the organic phase disappears.

Decision Matrix: Selecting the Right Strategy

Use the following logic flow to determine the optimal solubilization strategy based on your compound's physicochemical properties.

Thiazole_Solubility_Decision_Tree Start Start: Thiazole Compound Analysis CheckMP Melting Point > 200°C? (Crystal Lattice Energy) Start->CheckMP CheckLogP LogP > 3? (Lipophilicity) CheckMP->CheckLogP No BrickDust Diagnosis: 'Brick Dust' (Packing Limited) CheckMP->BrickDust Yes CheckpKa Basic pKa > 3.0? CheckLogP->CheckpKa No GreaseBall Diagnosis: 'Grease Ball' (Solvation Limited) CheckLogP->GreaseBall Yes Strat_ASD Strategy: Amorphous Solid Dispersion (HPMC-AS / PVPVA) CheckpKa->Strat_ASD No (Unstable Salt) Strat_Salt Strategy: Salt Formation (Mesylate / Tosylate) CheckpKa->Strat_Salt Yes (Stable Salt) BrickDust->Strat_ASD Primary Fix Strat_CrystEng Strategy: Crystal Engineering (Disrupt Planarity) BrickDust->Strat_CrystEng Lead Opt Phase Strat_CD Strategy: Cyclodextrin Complexation (SBE-β-CD) GreaseBall->Strat_CD First Line Strat_Lipid Strategy: Lipid Formulation (SEDDS / Liposomes) GreaseBall->Strat_Lipid Second Line

Figure 1: Solubility Decision Tree. This workflow categorizes thiazole derivatives into "Brick Dust" (high melting point) or "Grease Ball" (high lipophilicity) categories to assign the correct remediation strategy.

Experimental Protocols

Protocol 1: Thermodynamic vs. Kinetic Solubility Assay

Do not confuse these. Kinetic solubility (from DMSO) overestimates solubility due to supersaturation. Thermodynamic solubility (from solid) is the "true" value.

ParameterKinetic Solubility (High Throughput)Thermodynamic Solubility (Gold Standard)
Starting Material 10 mM DMSO StockSolid Powder (Crystalline)
Incubation Time 4 - 24 Hours24 - 72 Hours (Equilibrium)
Agitation Shaking (Plate)Stirring/Rolling (Vial)
Filtration Filter Plate (0.45 µm)Syringe Filter (0.22 µm) or Centrifugation
Use Case Early Screening (Hit-to-Lead)Formulation Development / Pre-clinical

Step-by-Step Thermodynamic Protocol:

  • Excess Solid: Add roughly 1-2 mg of solid thiazole compound to 1 mL of buffer (PBS pH 7.4) in a glass vial. Ensure solid is visible (saturated).

  • Equilibration: Agitate at 25°C or 37°C for 48 hours. Crucial: Protect from light if the thiazole is photosensitive.

  • pH Check: Measure the pH of the solution after incubation. Thiazole salts can significantly alter the bulk pH, invalidating the result.

  • Separation: Centrifuge at 10,000 rpm for 10 mins or filter through PVDF membrane.

  • Quantification: Analyze supernatant via HPLC-UV. Do not use OD600 turbidity measurements for thermodynamic solubility.

Protocol 2: Amorphous Solid Dispersion (ASD) Micro-Screen

Use this when salts fail due to weak basicity.

  • Polymer Selection: Prepare 1% (w/v) solutions of HPMC-AS (L grade), PVP-VA64, and Soluplus in methanol.

  • Drug Solution: Dissolve thiazole in methanol at 10 mg/mL.

  • Mixing: Mix drug and polymer solutions at ratios of 1:3 and 1:1 (Drug:Polymer).

  • Solvent Removal: Rotary evaporate or vacuum dry to create a film.

  • Validation: Scrape the film and analyze via DSC (Differential Scanning Calorimetry) .

    • Success: Single Glass Transition Temperature (

      
      ).
      
    • Failure: Distinct melting peak (

      
      ) of the drug (indicates phase separation/crystallinity).
      

References

  • Thiazole Basicity & Salt Formation

    • Stahl, P. H., & Wermuth, C. G. (Eds.).[1][5][6] (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Explains the

      
       rule and why weak bases like thiazoles require sulfonic acids).
      
    • Source:

  • Cyclodextrin Complexation

    • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers.[4][5][7] Advanced Drug Delivery Reviews, 59(7), 645-666.

    • Source:

  • Amorphous Solid Dispersions

    • Baghel, S., Cathcart, H., & O'Reilly, N. J. (2016).[8][9] Polymeric Amorphous Solid Dispersions: A Review of Manufacturing Techniques. Journal of Pharmaceutical Investigation, 41, 87-103.

    • Source:

  • Crystal Engineering & Stacking

    • Gavezzotti, A. (2011). The nature of intermolecular forces in organic crystals. New Journal of Chemistry.
    • Source:

Sources

Technical Support Center: Enhancing the Biological Potency of 2-Methyl-1,3-Thiazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-methyl-1,3-thiazole derivatives. This guide is designed to provide practical, field-proven insights and troubleshooting solutions to common challenges encountered during the synthesis, modification, and biological evaluation of these promising compounds. Our goal is to empower you with the knowledge to overcome experimental hurdles and effectively enhance the biological potency of your target molecules.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the strategic design and synthesis of 2-methyl-1,3-thiazole derivatives to improve their biological activity.

Q1: My initial 2-methyl-1,3-thiazole lead compound shows low biological activity. What are the primary strategic modifications I should consider to enhance its potency?

A1: Enhancing the biological potency of a lead compound involves a systematic exploration of its structure-activity relationship (SAR). For 2-methyl-1,3-thiazole derivatives, several key areas are ripe for modification:

  • Substitution at the 2-position: While your core is a 2-methyl-1,3-thiazole, consider that this position is highly amenable to nucleophilic substitution.[1] Depending on your synthetic route, you can introduce various functionalities to probe interactions with the biological target.

  • Substitution at the 4- and 5-positions: These positions are critical for modulating the pharmacokinetic and pharmacodynamic properties of the molecule. The classic Hantzsch thiazole synthesis, which involves the condensation of a thioamide with an α-haloketone, is a versatile method for introducing diversity at these positions.[2] Small alkyl or aryl groups at the 4-position and various substituents at the 5-position can significantly impact activity.[3]

  • Bioisosteric Replacement: Consider replacing the thiazole ring with other five-membered heterocycles like 1,3,4-oxadiazole, 1,3,4-thiadiazole, or triazoles.[4][5] This can improve metabolic stability and introduce new hydrogen bonding capabilities.[4][5] For instance, replacing an amide bond with a 1,2,4-oxadiazole has been shown to improve metabolic stability while retaining biological activity.[5]

  • Pharmacophore Hybridization: Incorporating other known pharmacophores into your thiazole derivative can lead to compounds with dual activity or enhanced potency. For example, linking the thiazole ring to other heterocyclic systems like pyrazoline or triazole has been a successful strategy.[6]

Q2: I am using the Hantzsch synthesis to prepare my 2-methyl-1,3-thiazole derivatives, but the yields are consistently low. What are the common pitfalls and how can I troubleshoot this?

A2: The Hantzsch synthesis is a robust method, but several factors can lead to low yields. Here's a troubleshooting guide:

  • Purity of Starting Materials: Ensure your α-haloketone and thioamide are pure. The presence of impurities can lead to side reactions.

  • Reaction Conditions:

    • Solvent: Ethanol is a common solvent, but exploring others like acetone or dioxane can sometimes improve yields.[7][8]

    • Temperature: While reflux is often employed, some reactions may benefit from lower temperatures to minimize byproduct formation.[9] Conversely, if the reaction is sluggish, a gradual increase in temperature might be necessary.[9]

    • Catalyst: While the reaction can proceed without a catalyst, bases like triethylamine or potassium carbonate can be used to scavenge the hydrogen halide formed and drive the reaction forward.[8][10]

  • Side Reactions: Be aware of potential side reactions, such as the self-condensation of the α-haloketone.[9] Adjusting the stoichiometry and order of addition of reactants can help minimize these.

  • Work-up and Purification: Incomplete precipitation or losses during recrystallization can significantly reduce your isolated yield. Ensure proper pH adjustment during work-up and consider alternative purification methods like column chromatography if recrystallization is problematic.[9]

Q3: How do I choose the right substituents to introduce onto the thiazole ring to maximize the chances of improving biological potency?

A3: A rational approach to substituent selection is crucial. Consider the following:

  • Electronic Effects: The electronic nature of the substituent can influence the reactivity and binding affinity of the molecule. Electron-donating groups (e.g., methyl, methoxy) can increase the electron density of the ring, while electron-withdrawing groups (e.g., halogens, nitro) decrease it. The position of substitution matters; for instance, electrophilic substitution is generally favored at the C5 position.

  • Steric Effects: The size and shape of the substituent can impact how the molecule fits into the binding pocket of the target protein. Bulky groups may cause steric hindrance, while smaller groups might not provide sufficient interaction.

  • Lipophilicity: The lipophilicity of the molecule, often quantified by LogP, affects its solubility, absorption, and distribution. Modifying substituents can tune the lipophilicity to an optimal range for your desired biological application.

  • Hydrogen Bonding Potential: Introducing groups that can act as hydrogen bond donors or acceptors can create new interactions with the target, often leading to increased potency.[4]

A common strategy is to perform a systematic SAR study by introducing a range of substituents with varying electronic, steric, and lipophilic properties.

Section 2: Troubleshooting Guides

This section provides detailed troubleshooting for specific experimental issues you may encounter.

Guide 1: Synthesis and Purification Challenges
Problem Potential Cause(s) Troubleshooting Steps
Low yield in Hantzsch thiazole synthesis Impure starting materials, suboptimal reaction conditions (solvent, temperature), side reactions, difficult purification.1. Verify the purity of α-haloketone and thioamide via NMR or melting point. 2. Optimize reaction conditions: screen different solvents (ethanol, acetone, dioxane), and vary the temperature.[7][8] 3. Consider using a base (e.g., triethylamine, potassium carbonate) to neutralize the acid formed.[8][10] 4. If self-condensation of the ketone is suspected, try adding it slowly to the reaction mixture.[9] 5. For purification, if recrystallization is ineffective, employ column chromatography with a suitable solvent system.[9]
Formation of multiple byproducts Side reactions due to reactive functional groups, incorrect stoichiometry, or harsh reaction conditions.1. Protect reactive functional groups on your starting materials if necessary. 2. Carefully control the stoichiometry of your reactants. 3. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, especially if using sensitive reagents like 2-aminothiophenol.[9] 4. Monitor the reaction progress using Thin Layer Chromatography (TLC) to identify the optimal reaction time and minimize byproduct formation.
Difficulty in purifying the final compound Similar polarity of the product and impurities, thermal instability of the product.1. If column chromatography provides poor separation, try a different stationary phase (e.g., alumina instead of silica gel) or a different eluent system.[9] 2. Consider preparative TLC for small-scale purification.[9] 3. If the compound is thermally labile, avoid high temperatures during solvent evaporation and consider lyophilization. 4. Recrystallization from a different solvent system may be effective.
Guide 2: Biological Activity Assessment Issues
Problem Potential Cause(s) Troubleshooting Steps
Inconsistent results in biological assays Compound precipitation in assay medium, compound instability, assay variability.1. Check the solubility of your compound in the assay buffer. If it is precipitating, consider using a co-solvent like DMSO (ensure the final concentration is not toxic to the cells). 2. Assess the stability of your compound under the assay conditions (e.g., temperature, pH, light exposure). 3. Include appropriate positive and negative controls in every experiment to monitor assay performance. 4. Perform dose-response curves to determine the IC50 or EC50 values for a more robust measure of potency.[11]
High cytotoxicity obscuring specific biological activity The compound may have off-target effects leading to general toxicity.1. Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the concentration range where the compound is not toxic. 2. Conduct your specific biological activity assays at non-toxic concentrations. 3. If cytotoxicity is a persistent issue, consider structural modifications to reduce it while maintaining the desired activity. SAR studies can help identify the structural motifs responsible for toxicity.[11]
Lack of correlation between in vitro potency and in vivo efficacy Poor pharmacokinetic properties (absorption, distribution, metabolism, excretion - ADME), low bioavailability.1. Investigate the ADME properties of your compound. In silico prediction tools can provide initial insights. 2. Consider formulation strategies to improve solubility and bioavailability. 3. Structural modifications aimed at improving metabolic stability, such as introducing blocking groups at sites of metabolism, may be necessary. The use of bioisosteres like 1,2,4-oxadiazoles can sometimes improve metabolic profiles.[5][12]

Section 3: Experimental Protocols & Visualizations

Protocol 1: General Procedure for the Hantzsch Synthesis of 2-Methyl-4-aryl-1,3-thiazole Derivatives

This protocol provides a general starting point. Optimization of specific reactants, solvents, and conditions may be required.

Step-by-Step Methodology:

  • Reactant Preparation: In a round-bottom flask, dissolve thioacetamide (1.0 equivalent) in absolute ethanol.

  • Addition of α-haloketone: To the stirred solution, add the desired α-bromoacetophenone derivative (1.0 equivalent).

  • Reflux: Heat the reaction mixture to reflux and monitor the progress of the reaction using Thin Layer Chromatography (TLC). The reaction is typically complete within 3-6 hours.

  • Cooling and Precipitation: After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If not, the solvent can be partially evaporated under reduced pressure to induce precipitation.

  • Isolation: Collect the precipitate by vacuum filtration and wash it with a small amount of cold ethanol to remove any unreacted starting materials.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents) to obtain the pure 2-methyl-4-aryl-1,3-thiazole derivative.

  • Characterization: Confirm the structure of the final product using appropriate analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Hantzsch_Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Thioacetamide Thioacetamide Dissolve Dissolve in Ethanol Thioacetamide->Dissolve alpha_Bromoacetophenone α-Bromoacetophenone Add_Ketone Add α-Bromoacetophenone alpha_Bromoacetophenone->Add_Ketone Dissolve->Add_Ketone Reflux Reflux (3-6h) Add_Ketone->Reflux Cool Cool to RT Reflux->Cool Filter Filter Precipitate Cool->Filter Recrystallize Recrystallize Filter->Recrystallize Characterize Characterize Recrystallize->Characterize

Caption: Workflow for Hantzsch Thiazole Synthesis.

Diagram 1: Key Strategies for Potency Enhancement

This diagram illustrates the primary avenues for modifying a 2-methyl-1,3-thiazole core to improve biological activity.

Potency_Enhancement Core 2-Methyl-1,3-Thiazole Core Pos2 Position 2 Modification Core->Pos2 Explore nucleophilic substitution Pos45 Position 4 & 5 Substitution Core->Pos45 Vary substituents via Hantzsch synthesis Bioisosteres Bioisosteric Replacement Core->Bioisosteres Improve metabolic stability Hybridization Pharmacophore Hybridization Core->Hybridization Introduce other active moieties

Caption: Strategies for Potency Enhancement.

References

  • Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. (n.d.). MDPI. Retrieved February 12, 2026, from [Link]

  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (2023). Molecules, 28(15), 5894. [Link]

  • Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. (2017). Journal of Medicinal Chemistry, 60(17), 7155–7189. [Link]

  • Design, synthesis, and biological evaluation of thiazole bioisosteres of goniofufurone through in vitro antiproliferative activity and in vivo toxicity. (2022). Bioorganic Chemistry, 121, 105691. [Link]

  • Structure–activity relationships of thiazole and thiadiazole derivatives as potent and selective human adenosine A3 receptor antagonists. (2012). Bioorganic & Medicinal Chemistry Letters, 22(21), 6658–6663. [Link]

  • Synthesis, Reactions and Medicinal Uses of Thiazole. (n.d.). Pharmaguideline. Retrieved February 12, 2026, from [Link]

  • 1,2,4‐Oxadiazoles as thiazole bioisostere. (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]

  • New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (2019). Molecules, 24(9), 1718. [Link]

  • Design and Synthesis of Thiadiazole Derivatives as Dual EGFR/COX‑2 Inhibitors with Anticancer and Anti-inflamm
  • Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin. (2023). Molecules, 28(14), 5345. [Link]

  • Modification and Biological Evaluation of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion. (2014). Journal of Medicinal Chemistry, 57(21), 8868–8883. [Link]

  • Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. (2022). International Journal of Pharmaceutical and Phytopharmacological Research, 12(3), 1-15.
  • A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021). Malaysian Journal of Chemistry, 23(1), 1-13.
  • An Overview of Thiazole Derivatives and its Biological Activities. (2023). Journal of Drug Delivery and Therapeutics, 13(8-S), 184-191.
  • New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (2019). Molecules, 24(9), 1718. [Link]

  • Review of the synthesis and biological activity of thiazoles. (2020).
  • Discovery and potency optimization of 2-amino-5-arylmethyl-1,3-thiazole derivatives as potential therapeutic agents for prostate cancer. (2009). Archiv der Pharmazie, 342(7), 420-427.
  • Synthesis of Thiazole: Exploring Various Methods for Efficient Preparation. (2025, January 18). YouTube. Retrieved from [Link]

  • Thiazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved February 12, 2026, from [Link]

  • Synthesis of Some New Thiazole Derivatives and Their Biological Activity Evaluation. (2025). Journal of the Turkish Chemical Society, Section A: Chemistry.
  • Modification and Biological Evaluation of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion. (2014). Journal of Medicinal Chemistry, 57(21), 8868-8883.
  • (PDF) Thiazole derivatives: prospectives and biological applications. (2024).
  • Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1989-2005.
  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). Molecules, 27(19), 6532.
  • Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review. (2021). International Journal of Pharmaceutical Research, 13(03).
  • Biological Potential of Thiazole Derivatives of Synthetic Origin. (2012). International Journal of Drug Development and Research, 4(4), 56-69.
  • Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. (2024). ACS Omega.
  • A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. (2021). International Journal of Pharmaceutical Sciences and Research, 12(9), 4704-4713.
  • Synthesis and Biological Activity of Natural Thiazoles: An Important Class of Heterocyclic Compounds. (2005). Mini-Reviews in Medicinal Chemistry, 5(1), 35-53.
  • New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (2019). Molecules, 24(9), 1718.
  • Thiazole Ring—A Biologically Active Scaffold. (2020). Molecules, 25(16), 3584.
  • An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Deriv
  • Thiazole pharmacophore-based discovery of novel SGLT2 inhibitors using virtual screening, molecular docking, and molecular dynamics simulation for diabetic nephropathy. (2025). SAR and QSAR in Environmental Research.
  • View of Investigation of Structure, Reactivity, and Biological Activity of Thiazole-Containing Compounds: A Computational Study. (n.d.). Retrieved February 12, 2026, from [Link]

  • Biological Potential of Thiazole Derivatives of Synthetic Origin. (n.d.). Scilit. Retrieved February 12, 2026, from [Link]

Sources

Technical Support Center: Permeability Optimization for Thiazole Carboximidamides

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: TZC-PERM-001 Assigned Specialist: Senior Application Scientist, Lead Optimization Unit

Introduction: The "Amidine Paradox"

Welcome to the technical support hub for Thiazole Carboximidamides. If you are accessing this guide, you are likely facing the classic medicinal chemistry bottleneck known as the "Amidine Paradox."

Thiazole carboximidamides are privileged scaffolds for inhibiting serine proteases (e.g., Factor VIIa, Thrombin, Matriptase) because the highly basic amidine group (


) mimics the arginine side chain of the natural substrate, forming a critical salt bridge with Asp189 in the S1 pocket.

The Problem: That same charge which drives potency is a liability for membrane permeability. At physiological pH (7.4), the amidine is


 protonated, preventing passive diffusion through the lipid bilayer.

This guide provides three modules to troubleshoot and resolve this issue: Structural Design , Prodrug Implementation , and Assay Validation .

Module 1: Structural Design (The "Why" & "How")

FAQ: How can I improve permeability without removing the essential amidine?

A: You must lower the effective


 or mask the charge via Intramolecular Hydrogen Bonding (IMHB).
Strategy 1: Intramolecular Hydrogen Bonding (IMHB)

The most elegant solution is to design a "molecular chameleon." You need a structure that is closed (neutral/lipophilic) in the membrane but opens (charged) in the aqueous binding pocket.

  • Mechanism: Introduce a hydrogen bond acceptor (e.g., fluorine, alkoxy oxygen, or a pyridine nitrogen) on the thiazole or adjacent ring system at a distance that allows a 5-, 6-, or 7-membered pseudo-ring formation with the amidine protons.

  • Result: This "hides" the hydrogen bond donor and lowers the energetic penalty of desolvation.

Strategy 2: Fluorination & Electron Withdrawal

Placing electron-withdrawing groups (EWGs) on the carbon alpha to the amidine or on the thiazole ring can inductively lower the basicity of the amidine nitrogen.

  • Target: Aim to lower the

    
     from ~11 to ~8-9. This increases the fraction of neutral species at intestinal pH (6.5–7.4).
    
Visualization: The IMHB Equilibrium

IMHB_Mechanism cluster_0 Aqueous / Binding Pocket cluster_1 Lipid Membrane Open Open Conformation (Protonated Amidine) High Affinity Closed Closed Conformation (IMHB Formed) High Permeability Open->Closed Desolvation & Masking Closed->Open Re-solvation caption Fig 1. Dynamic equilibrium between the charged active state and the neutral permeable state mediated by IMHB.

Module 2: Prodrug Strategies (The "Nuclear Option")

FAQ: My structural changes killed potency. What now?

A: If the amidine is non-negotiable for binding, you must use a prodrug strategy. The industry standard for amidines is the Amidoxime (N-hydroxyamidine) approach.

The Protocol: Amidoxime Conversion
  • Synthesis: React your nitrile precursor with hydroxylamine (

    
    ) instead of converting directly to the amidine, or react the amidine with hydroxylamine.
    
  • Mechanism: The amidoxime (

    
    ) is significantly less basic (
    
    
    
    ) and more lipophilic than the amidine.
  • Bioactivation: Once absorbed, the amidoxime is reduced back to the active amidine by the mARC (Mitochondrial Amidoxime Reducing Component) system and Cytochrome b5 reductase in the liver.

Advanced Troubleshooting: Double Prodrugs

If the amidoxime is still too polar (due to the -OH group), cap it to form an Amidoxime Ester or Carbamate .

  • Example: Dabigatran etexilate uses a carbamate-capped amidine to achieve oral bioavailability.

Visualization: Metabolic Bioactivation Pathway

Prodrug_Pathway Prodrug Amidoxime Prodrug (Neutral, High Permeability) Gut Intestinal Absorption (Passive Diffusion) Prodrug->Gut Oral Dosing Liver Liver (Hepatocyte) Gut->Liver Portal Vein Active Active Amidine Drug (Charged, Potent) Liver->Active Reduction Enzyme mARC / Cyt b5 Reductase Enzyme->Liver caption Fig 2. The metabolic activation pathway of amidoxime prodrugs utilizing the mARC enzyme system.

[1]

Module 3: Assay Troubleshooting (Validation)

FAQ: Why is my Caco-2 recovery so low (<50%)?

A: Thiazole carboximidamides are "sticky." They are often lipophilic cations that bind non-specifically to the plastic of the Transwell plates or get trapped in the cell monolayer without exiting.

Troubleshooting Matrix: Low Recovery & Permeability
SymptomProbable CauseCorrective Action
Low Recovery (<70%) Non-Specific Binding (NSB) to plastic.Add BSA (1-4%) to the receiver well. BSA acts as a "sink" to desorb the drug from the membrane/plastic.
Low Recovery (<70%) Trapped in Cell Monolayer (Lysosomal trapping).Measure intracellular concentration. If high, the drug is lysosomotropic (trapped in acidic lysosomes).
PAMPA

> Caco-2

Active Efflux (P-gp substrate).Run Caco-2 with Verapamil or Cyclosporin A (P-gp inhibitors). If permeability increases ratio > 2, it is a substrate.
Low

in both
"Brick Dust" (Low Solubility).Check thermodynamic solubility. If insolubility precipitates the drug,

is artificially low.
Standardized Protocol: Caco-2 with BSA Sink

Use this protocol to validate if "low permeability" is actually just "high binding."

  • Preparation: Seed Caco-2 cells and culture for 21 days (TEER > 300

    
    ).
    
  • Donor Solution: HBSS (pH 6.5 or 7.4) + Test Compound (10

    
    ).
    
  • Receiver Solution (CRITICAL): HBSS (pH 7.4) + 4% Bovine Serum Albumin (BSA) .

    • Why? The BSA maintains sink conditions, mimicking the binding of the drug to plasma proteins in the blood, driving the equilibrium across the membrane.

  • Sampling: Take samples at 60, 90, and 120 min.

  • Analysis: Quantify via LC-MS/MS. Calculate

    
     using the receiver concentration.
    
Visualization: Troubleshooting Decision Tree

Caco2_Troubleshooting Start Start: Low Papp Observed Recovery Check Mass Balance (Recovery) Start->Recovery IsRecGood Recovery > 70%? Recovery->IsRecGood CheckEfflux Check Efflux Ratio (B-A / A-B) IsRecGood->CheckEfflux Yes LowRec Recovery < 70% (Assay Artifact) IsRecGood->LowRec No TruePerm True Low Permeability (Modify Structure) CheckEfflux->TruePerm Ratio < 2 AddBSA Repeat with 4% BSA in Receiver Well LowRec->AddBSA caption Fig 3. Decision tree for diagnosing low permeability results in Caco-2 assays.

References

  • Alex, A., et al. (2011). "Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space."[1][2][3][4] MedChemComm, 2(7), 669-674.

  • Clement, B., et al. (2005). "Reduction of N-hydroxylated compounds: amidoximes (N-hydroxyamidines) as pro-drugs of amidines." Drug Metabolism Reviews, 37(S2).

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier.
  • Hautmann, S., et al. (2020). "The mARC-containing enzyme system: a novel target for drug development?" Drug Discovery Today, 25(8), 1383-1390.
  • Weyer, K., et al. (2025). "Approach to improve compound recovery in a high-throughput Caco-2 permeability assay supported by liquid chromatography-tandem mass spectrometry." Journal of Pharmaceutical Sciences.

Sources

Improving the selectivity of 2-methyl-1,3-thiazole-4-carboximidamide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Methyl-1,3-thiazole-4-carboximidamide Optimizing Selectivity, Synthesis, and Assay Performance

Welcome to the Technical Support Hub

Product Focus: 2-Methyl-1,3-thiazole-4-carboximidamide (HCl Salt) Primary Application: Nitric Oxide Synthase (NOS) Inhibition; Serine Protease Ligand Design. Ticket ID: #SELECTIVITY-OPT-2026

Executive Summary for Researchers: You are likely encountering a common bottleneck: while 2-methyl-1,3-thiazole-4-carboximidamide is a potent arginine mimic, its small size and high basicity (pKa ~11.5) lead to "promiscuous" binding. It hits iNOS, nNOS, and eNOS indiscriminately and often interacts with unrelated anionic pockets (e.g., DNA, trypsin). This guide provides the protocols to chemically derivatize the scaffold for higher specificity and troubleshoot its synthesis and assay stability.

Part 1: The Selectivity Paradox & Solution Strategies

User Question: "My compound inhibits iNOS effectively but shows significant off-target activity against eNOS and trypsin. How do I improve the selectivity profile of this specific scaffold?"

Technical Insight: The "naked" amidine group is a blunt instrument. It binds to the conserved S1 pocket (aspartate residue) found in almost all serine proteases and NOS isoforms. To improve selectivity, you must transition from a "Fragment" to a "Ligand" by exploiting the subtle differences in the S2/S3 pockets of your target enzyme.

Strategy A: The "Prodrug" Conversion (Amidoxime Route)

Best for: Improving cell permeability and reducing non-specific cationic binding.

The amidine is fully protonated at physiological pH. Converting it to an N-hydroxyamidine (Amidoxime) lowers the pKa (~5-6), making it neutral at pH 7.4. This prevents binding to off-targets outside the cell and allows passive diffusion. Once intracellular, cellular reductases convert it back to the active amidine.

Protocol: Amidine


 Amidoxime Conversion 
  • Reagents: 2-methyl-1,3-thiazole-4-carboximidamide HCl (1 eq), Hydroxylamine hydrochloride (NH₂OH·HCl, 1.5 eq), Na₂CO₃ (1.5 eq).

  • Solvent: Ethanol/Water (4:1 ratio).

  • Procedure:

    • Dissolve the amidine salt in the solvent mixture.

    • Add base (Na₂CO₃) and Hydroxylamine slowly.

    • Reflux at 80°C for 2-4 hours. Monitor by TLC (The amidoxime is less polar than the amidine).

    • Critical Step: Evaporate solvent and recrystallize from Isopropanol.

  • Result: A neutral species that shows >100-fold improved selectivity in cellular assays due to "bio-activation" specificity.

Strategy B: Steric Tuning via N-Alkylation

Best for: Discriminating between NOS isoforms (e.g., nNOS vs. eNOS).

The iNOS active site has a slightly larger "substrate access channel" than eNOS. Introducing a steric bulk on the amidine nitrogen can act as a gatekeeper.

  • Modification: React the amidine with alkyl halides to form N-substituted amidines.

  • Target: N-allyl or N-cyclopropyl derivatives often retain iNOS potency while clashing with the tighter eNOS pocket.

Part 2: Synthesis & Purification Troubleshooting

User Question: "I am synthesizing the amidine from the nitrile precursor (Pinner Reaction), but my yield is low and NMR shows a mixture of amide and ester. What went wrong?"

Root Cause Analysis: The Pinner reaction proceeds via an Imidate Ester (Pinner Salt) intermediate.[1] This intermediate is extremely hygroscopic and sensitive to moisture. If water is present before the ammonia/amine addition, the imidate hydrolyzes into an ester (if alcohol is present) or an amide (if pH rises), killing the amidine yield.

Troubleshooting Workflow: The "Dry" Pinner Protocol
SymptomDiagnosisCorrective Action
Product is an Ester Hydrolysis of Pinner Salt by water/alcohol.Ensure HCl gas is anhydrous.[2] Dry the solvent (MeOH/EtOH) over 3Å molecular sieves.
Product is an Amide "Pinner Cleavage" due to high temperature.Keep the reaction at 0°C during HCl saturation. Do not exceed 40°C during the ammonia step.
Sticky/Oily Product Hygroscopic HCl salt absorption.Triturate the crude oil with anhydrous diethyl ether or acetone to induce crystallization. Store in a desiccator.
Visualizing the Failure Points

PinnerReaction Nitrile Thiazole-4-CN (Nitrile) PinnerSalt Imidate Ester HCl (Pinner Salt) Nitrile->PinnerSalt Pinner Step 1 HCl_Alcohol + HCl(g) / ROH (Anhydrous) HCl_Alcohol->PinnerSalt Amidine Target Amidine (Selectivity Scaffold) PinnerSalt->Amidine Successful Amination Ester Ester Side-Product (Dead End) PinnerSalt->Ester Hydrolysis (H2O) Amide Amide Side-Product (Dead End) PinnerSalt->Amide Thermal Decomp Moisture Moisture/H2O (Contamination) Moisture->Ester Ammonia + NH3 / Amine Ammonia->Amidine

Figure 1: Critical Control Points in Thiazole Amidine Synthesis. Green path indicates success; red dashed paths indicate common failure modes due to moisture or heat.

Part 3: Assay Optimization & Data Interpretation

User Question: "My IC50 values fluctuate significantly between assay runs. Is the compound unstable?"

Technical Insight: The compound is chemically stable, but its binding affinity is pH-dependent .

  • The Physics: The pKa of the thiazole amidine is ~11.5. At pH 7.4, it is >99.9% protonated (cationic).

  • The Variable: If your assay buffer pH drifts even slightly (e.g., 7.2 vs 7.6), or if you use a buffer with different ionic strength (Tris vs. Phosphate), the electrostatic interaction with the enzyme's aspartate residue changes.

Standardized Assay Protocol for Selectivity Benchmarking:

  • Buffer System: Use HEPES (50 mM, pH 7.4) rather than Phosphate (which can inhibit some NOS isoforms competitively).

  • Cofactor Control: Ensure saturating levels of NADPH and Tetrahydrobiopterin (BH4). Low BH4 levels can cause "uncoupling," leading to false inhibition data via peroxide generation rather than active site binding.

  • Pre-Incubation: Incubate the enzyme with the inhibitor for 15 minutes prior to adding the substrate (Arginine). This allows the inhibitor to stabilize the enzyme-dimer complex.

Comparative Selectivity Data (Representative)
Compound VariantStructure ModificationiNOS IC50 (µM)eNOS IC50 (µM)Selectivity Ratio (eNOS/iNOS)
Parent 2-methyl-1,3-thiazole-4-carboximidamide0.51.22.4 (Poor)
Variant A N-allyl-2-methyl... (Steric)0.815.018.7 (Improved)
Variant B Thiazole-4-amidoxime (Prodrug)>100 (in vitro)>100 (in vitro)High (Cell-dependent activation)

*Note: Amidoximes appear inactive in enzyme-only assays because they require cellular metabolism to become active.

References & Further Reading

  • Pinner Reaction Mechanics: Organic Chemistry Portal. "Pinner Reaction: Synthesis of Amidines and Imidates."[1][3][4] Link

  • NOS Inhibitor Design: Journal of Medicinal Chemistry. "Potent and Selective Double-Headed Thiophene-2-carboximidamide Inhibitors of Neuronal Nitric Oxide Synthase."[5] (Discusses the thiophene/thiazole amidine pharmacophore). Link

  • Amidoxime Prodrug Strategy: Journal of Medicinal Chemistry. "Improving the Oral Bioavailability of Amidine-Based Inhibitors." (General principles of amidine-to-amidoxime conversion). Link

  • Thiazole Synthesis: BenchChem. "Troubleshooting the cyclization step in imidazothiazole synthesis." (Relevant for the thiazole ring formation steps). Link

For further assistance, contact our Application Science team at with your specific batch number and NMR spectra.

Sources

Validation & Comparative

A Comparative Guide to the Biological Validation of 2-methyl-1,3-thiazole-4-carboximidamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The thiazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous FDA-approved drugs and biologically active agents.[1][2] Its derivatives exhibit a vast spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][3][4] When this versatile heterocycle is functionalized with a carboximidamide (amidine) group, the potential for targeted biological interaction is significantly enhanced. The amidine moiety, being a strong base, is protonated at physiological pH and acts as a bioisostere for the side chains of arginine and lysine.[5][6] This mimicry enables it to form strong electrostatic interactions with negatively charged pockets in enzyme active sites, making amidine-containing molecules potent candidates for enzyme inhibitors, particularly against serine proteases.[5][7]

This guide presents a comprehensive, multi-assay framework for the initial biological validation of the novel compound, 2-methyl-1,3-thiazole-4-carboximidamide. We move beyond a simple listing of protocols to explain the causal logic behind the experimental design. Our objective is to equip researchers and drug development professionals with a robust, self-validating workflow to systematically characterize the biological profile of this compound and compare its performance against established alternatives.

Part 1: Rationale for a Multi-Faceted Evaluation

The chemical architecture of 2-methyl-1,3-thiazole-4-carboximidamide dictates a logical, hypothesis-driven approach to its biological validation. The presence of both the thiazole core and the amidine functional group suggests several potential, non-mutually exclusive activities. Our strategy is to investigate four primary biological hypotheses concurrently.

G cluster_0 Structural Analysis of Target Compound cluster_1 Hypothesized Biological Activities & Validation Assays Compound 2-methyl-1,3-thiazole-4-carboximidamide Thiazole Thiazole Scaffold Compound->Thiazole Amidine Carboximidamide (Amidine) Moiety Compound->Amidine H1 Hypothesis 1: Antimicrobial Activity Thiazole->H1 Known antimicrobial properties of thiazoles [8, 11] H2 Hypothesis 2: General Cytotoxicity Thiazole->H2 Common screening for novel heterocycles [6] H3 Hypothesis 3: Anti-inflammatory Potential Thiazole->H3 Reported anti-inflammatory effects of thiazoles [5, 8] H4 Hypothesis 4: Enzyme Inhibition Amidine->H4 Mimics Arg/Lys; Targets proteases [16, 26] A1 Agar Well-Diffusion Assay H1->A1 A2 MTT & LDH Assays H2->A2 A3 LPS-Induced NO Inhibition Assay H3->A3 A4 Serine Protease Inhibition Assay H4->A4

Figure 1: Logical workflow for validating the biological activity of 2-methyl-1,3-thiazole-4-carboximidamide based on its structural components.

Part 2: The Comparative Framework: Selecting Reference Compounds

To contextualize the biological activity of a novel compound, it is imperative to benchmark its performance against well-characterized standards. The choice of comparators provides a critical reference point for potency and potential therapeutic relevance.

Activity to Validate Selected Reference Compound Rationale for Selection
General Cytotoxicity DoxorubicinA potent, widely used chemotherapeutic agent that induces cell death through multiple mechanisms, providing a benchmark for high-potency cytotoxicity.
Antimicrobial Activity GentamicinA broad-spectrum aminoglycoside antibiotic effective against both Gram-positive and Gram-negative bacteria, serving as a standard for antibacterial screening.[8]
Anti-inflammatory Activity DiclofenacA potent non-steroidal anti-inflammatory drug (NSAID) that functions as a non-selective COX inhibitor, providing a clinically relevant standard for anti-inflammatory effect.[9]
Enzyme Inhibition AprotininA well-characterized, competitive serine protease inhibitor, serving as a positive control for assays targeting enzymes like trypsin.

Part 3: Experimental Validation Protocols

The following protocols are designed to be robust and reproducible. The initial assessment of general cytotoxicity is a critical prerequisite, as high cytotoxicity can confound the results of other assays.

A. General Cytotoxicity Assessment (Baseline Viability)

It is essential to first determine the inherent toxicity of the compound to mammalian cells. This ensures that effects observed in other assays are not simply a consequence of cell death. We employ two complementary assays: the MTT assay, which measures metabolic activity, and the LDH assay, which measures membrane integrity.[10][11]

This colorimetric assay measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial dehydrogenases in metabolically active cells into a purple formazan product.[10][12]

  • Cell Seeding: Seed a human cell line (e.g., HeLa or HEK293) into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.[12]

  • Compound Treatment: Prepare serial dilutions of 2-methyl-1,3-thiazole-4-carboximidamide and the reference compound (Doxorubicin) in culture medium. Replace the existing medium with 100 µL of the compound dilutions. Include vehicle control (e.g., DMSO at the highest concentration used) and blank (medium only) wells.

  • Incubation: Incubate the plate for 24-48 hours.

  • MTT Addition: Remove the treatment medium and add 100 µL of MTT solution (0.5 mg/mL in serum-free medium) to each well. Incubate for 3-4 hours at 37°C.[13]

  • Formazan Solubilization: Discard the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.[13]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

This assay quantifies the release of the cytosolic enzyme LDH from cells with compromised plasma membranes, a hallmark of cytotoxicity.[11][14]

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol. Set up additional controls: a "maximum LDH release" control by treating cells with a lysis buffer provided in the assay kit.[12]

  • Incubation: Incubate the plate for the same duration as the MTT assay.

  • Supernatant Collection: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[14]

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (from a commercial kit) to each well containing the supernatant.[12] Incubate for 30 minutes at room temperature, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution to each well.[12]

  • Absorbance Measurement: Measure the absorbance at 490 nm and a reference wavelength of 680 nm.[13]

  • Data Analysis: Calculate the percentage of cytotoxicity relative to the maximum LDH release control and determine the EC₅₀ value.

G cluster_0 Cell Preparation cluster_1 Treatment cluster_2 MTT Assay Endpoint cluster_3 LDH Assay Endpoint Seed 1. Seed cells in 96-well plate Incubate1 2. Incubate 24h (Attachment) Seed->Incubate1 Treat 3. Add serial dilutions of compound Incubate1->Treat Incubate2 4. Incubate 24-48h (Exposure) Treat->Incubate2 AddMTT 5a. Add MTT Reagent (Incubate 3-4h) Incubate2->AddMTT Collect 5b. Collect Supernatant Incubate2->Collect Solubilize 6a. Add DMSO to dissolve formazan AddMTT->Solubilize ReadMTT 7a. Read Absorbance (570 nm) Solubilize->ReadMTT AddLDH 6b. Add LDH Reaction Mix (Incubate 30 min) Collect->AddLDH ReadLDH 7b. Read Absorbance (490 nm) AddLDH->ReadLDH

Figure 2: Experimental workflow for parallel cytotoxicity/viability assessment using MTT and LDH assays.
B. Antimicrobial Activity Screening

The agar well-diffusion method is a standard, cost-effective technique for initial screening of antimicrobial activity.[15]

  • Media Preparation: Prepare Mueller-Hinton agar plates.

  • Inoculation: Prepare a bacterial suspension (e.g., Staphylococcus aureus and Escherichia coli) equivalent to a 0.5 McFarland standard. Uniformly swab the entire surface of the agar plates with the suspension.

  • Well Creation: Aseptically punch wells (6 mm diameter) into the agar.

  • Compound Loading: Add a defined volume (e.g., 100 µL) of the test compound (at a high concentration, e.g., 1 mg/mL), the reference antibiotic (Gentamicin), and a vehicle control (DMSO) into separate wells.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Measurement: Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is prevented) in millimeters.[15]

C. Anti-inflammatory Potential Assessment

A common in-vitro model for inflammation involves stimulating macrophage cells with lipopolysaccharide (LPS), which induces the production of inflammatory mediators like nitric oxide (NO).[16]

  • Cell Seeding: Seed RAW 264.7 macrophage cells into a 96-well plate and allow them to adhere overnight.

  • Pre-treatment: Treat the cells with various concentrations of the test compound and Diclofenac for 1 hour.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include non-stimulated and vehicle-treated controls.

  • Nitrite Measurement (Griess Assay):

    • Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

    • Add 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes.

    • Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution) and incubate for another 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm. The amount of nitrite in the supernatant is a direct indicator of NO production.

  • Data Analysis: Create a standard curve using sodium nitrite. Calculate the percentage of NO inhibition for each compound concentration and determine the IC₅₀ value. A parallel MTT assay on the treated RAW 246.7 cells is crucial to ensure that NO reduction is not due to cytotoxicity.[16]

D. Enzyme Inhibition Profiling

Given the amidine moiety, a general serine protease inhibition assay is a logical starting point. Trypsin is a readily available and well-characterized serine protease.

This assay measures the cleavage of a fluorogenic substrate by trypsin, where cleavage releases a fluorescent molecule. An inhibitor will prevent this cleavage, resulting in a reduced fluorescent signal.[17]

  • Reagent Preparation: Prepare solutions of Trypsin, the fluorogenic substrate (e.g., Boc-Gln-Ala-Arg-AMC), the test compound, and the reference inhibitor (Aprotinin) in an appropriate assay buffer (e.g., Tris-HCl).[17]

  • Enzyme/Inhibitor Pre-incubation: In a black 96-well plate, add the test compound or reference inhibitor across a range of concentrations. Add a fixed amount of the trypsin solution to all wells except the blank. Incubate for 15 minutes at 37°C to allow for binding.[17]

  • Reaction Initiation: Initiate the reaction by adding the fluorogenic substrate to all wells.

  • Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader. Measure the increase in fluorescence (e.g., Ex/Em = 380/460 nm) every minute for 30 minutes.

  • Data Analysis: Calculate the initial reaction velocity (V₀) from the linear portion of the kinetic curve for each concentration. Determine the percentage of inhibition relative to the no-inhibitor control and calculate the IC₅₀ value.

Part 4: Data Presentation and Interpretation

Quantitative data should be summarized in clear, structured tables to facilitate direct comparison. The following tables present hypothetical data for 2-methyl-1,3-thiazole-4-carboximidamide ("Test Compound").

Table 1: Cytotoxicity Profile against HeLa Cells after 48h Exposure

Compound MTT Assay IC₅₀ (µM) LDH Assay EC₅₀ (µM)
Test Compound> 100> 100
Doxorubicin (Reference)0.8 ± 0.11.2 ± 0.2

Interpretation: The hypothetical data suggests the test compound has low inherent cytotoxicity to mammalian cells at concentrations up to 100 µM, making it suitable for further biological assays in this range.

Table 2: Antimicrobial Activity (Agar Well-Diffusion)

Compound (1 mg/mL) Zone of Inhibition (mm) vs. S. aureus Zone of Inhibition (mm) vs. E. coli
Test Compound18 ± 115 ± 1
Gentamicin (Reference)22 ± 220 ± 1
Vehicle (DMSO)00

Interpretation: The test compound shows significant antibacterial activity against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria.

Table 3: Anti-inflammatory Activity in LPS-Stimulated RAW 264.7 Cells

Compound IC₅₀ for NO Inhibition (µM) Cell Viability at IC₅₀ (MTT)
Test Compound15.2 ± 1.8> 95%
Diclofenac (Reference)25.5 ± 2.5> 95%

Interpretation: The test compound demonstrates potent anti-inflammatory activity, superior to the reference drug Diclofenac in this model, without impacting cell viability.

Table 4: Serine Protease (Trypsin) Inhibition

Compound IC₅₀ for Trypsin Inhibition (µM)
Test Compound5.8 ± 0.6
Aprotinin (Reference)0.02 ± 0.005

Interpretation: The test compound effectively inhibits trypsin, confirming the hypothesis that the amidine group is targeting serine proteases. While less potent than the dedicated biological inhibitor Aprotinin, this activity is significant and warrants further investigation against other proteases.

Conclusion and Future Directions

This guide outlines a systematic and logical workflow for the preliminary biological characterization of 2-methyl-1,3-thiazole-4-carboximidamide. By employing a multi-assay approach benchmarked against established reference compounds, a clear and interpretable biological profile can be generated. The hypothetical results presented here illustrate a compound with a promising profile: low cytotoxicity combined with potent antimicrobial, anti-inflammatory, and enzyme-inhibitory activities.

Based on such findings, logical next steps would include:

  • Mechanism of Action Studies: Elucidating the specific molecular targets responsible for the observed effects (e.g., which specific proteases or inflammatory pathway proteins are inhibited).

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of the compound to optimize potency and selectivity for a desired activity.

  • Advanced In-Vitro and In-Vivo Models: Progressing the compound to more complex cell culture models (e.g., co-cultures) and eventually to animal models to validate efficacy and assess safety.

This structured validation approach ensures that resources are directed efficiently and provides a solid foundation for further drug discovery and development efforts.

References

  • BenchChem. (n.d.). In vitro enzyme inhibition assay protocol using thiadiazole-based compounds.
  • Springer Nature Experiments. (2026). Cytotoxicity MTT Assay Protocols and Methods.
  • Abdel-Wahab, B. F., et al. (n.d.). Synthesis, Characterization and Antimicrobial Activities of Some Thiazole Derivatives.
  • Bio-protocol. (2019). MTT cell viability and LDH cytotoxicity assays.
  • PMC. (n.d.). Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products.
  • MDPI. (2023, October 27). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking.
  • PLOS. (2011, November 17). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time.
  • PMC. (n.d.). Thiazole Ring—A Biologically Active Scaffold.
  • BenchChem. (n.d.). Application Notes and Protocols for Yibeissine Cytotoxicity Assays (MTT/LDH).
  • PMC. (n.d.). Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors.
  • MDPI. (2022, November 17). The Potential of Thiazole Derivatives as Antimicrobial Agents.
  • MDPI. (2022, August 30). Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents.
  • PMC. (n.d.). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives.
  • PMC - NIH. (n.d.). Modeling Natural Anti-Inflammatory Compounds by Molecular Topology.
  • ResearchGate. (n.d.). Synthesis, biological activity evaluation and molecular docking studies of novel thiazole derivatives.
  • BenchChem. (n.d.). Application Notes and Protocols for Amidine-Containing Compounds in High-Throughput Screening.
  • BenchChem. (n.d.). Validating the Mechanism of Action for Novel Anti-Inflammatory Compounds: A Comparative Guide.
  • PMC. (2011, November 17). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time.
  • ResearchGate. (2025, August 9). Development of Novel Anti-Inflammatory Agents Through Medicinal Chemistry Approaches.
  • International Journal of Pharmaceutical and Bio-Medical Science. (2024, March 29). A Review On Chemistry And Antimicrobial Activity Of Thiazole.
  • Springer. (n.d.). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update.
  • PubMed Central. (2023, May 15). In Silico and In Vitro Evaluation of Some Amidine Derivatives as Hit Compounds towards Development of Inhibitors against Coronavirus Diseases.
  • BenchChem. (n.d.). Application Notes and Protocols for Amidine-Containing Enzyme Inhibitors.
  • PMC. (n.d.). Synthesis, Anti-Inflammatory Activity, and In Silico Study of Novel Diclofenac and Isatin Conjugates.
  • PubMed. (2021, April 16). A standard operating procedure for an enzymatic activity inhibition assay.
  • Taylor & Francis Online. (n.d.). Analysis of highly potent amidine containing inhibitors of serine proteases and their N-hydroxylated prodrugs (amidoximes).
  • PubMed. (n.d.). Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors.
  • ResearchGate. (2025, August 5). Synthesis and biological activity of novel 2-methyl-4-trifluoromethyl-thiazole-5-carboxamide derivatives.
  • BenchChem. (n.d.). Application Notes and Protocols for Developing Enzyme Inhibition Assays for Indole-Based Compounds.
  • PMC. (2025, November 12). Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole.
  • ResearchGate. (n.d.). Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate.
  • PMC. (2023, August 6). New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies.
  • SciSpace. (2004). Synthesis and biological activity of novel 2-methyl-4-trifluoromethyl-thiazole-5-carboxamide derivatives.
  • PMC. (n.d.). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment.
  • PubMed. (2016, July 15). Synthesis, antitumor activity and mechanism of action of novel 1,3-thiazole derivatives containing hydrazide-hydrazone and carboxamide moiety.
  • PubMed. (2023). 2-Amino thiazole derivatives as inhibitors of some metabolic enzymes: An in vitro and in silico study.
  • ResearchGate. (2025, August 2). Amidine Containing Compounds: Antimicrobial Activity and its Potential in Combating Antimicrobial Resistance.
  • ECHEMI. (n.d.). 2-Methyl-1,3-thiazole-4-carboxamide.
  • MDPI. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents.
  • PubChem. (n.d.). 2-Methyl-1,3-thiazole-4-carboxylic acid.
  • PMC. (2025, September 19). Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies.
  • ResearchGate. (2025, August 10). Synthesis of 5-(1,2,3-thiadiazol-4-yl)2-methylfuran-3-carboxamides.
  • MDPI. (n.d.). Synthesis of Some New 1,3,4-Thiadiazole, Thiazole and Pyridine Derivatives Containing 1,2,3-Triazole Moiety.

Sources

Structure-activity relationship (SAR) studies of 2-methyl-1,3-thiazole derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1,3-thiazole nucleus is a pharmacophore of exceptional versatility, found in approved drugs ranging from Ritonavir (antiretroviral) to Dasatinib (antineoplastic). This guide focuses specifically on 2-methyl-1,3-thiazole derivatives , a subclass where the C2-position is occupied by a methyl group or its functionalized analogs.

This structural choice is not arbitrary; the C2-methyl group serves as a critical metabolic handle, often blocking oxidative degradation common at the C2-proton of unsubstituted thiazoles, while modulating lipophilicity (LogP) for membrane permeability. This guide compares the efficacy of these derivatives against standard-of-care agents in antimicrobial and anticancer applications, supported by quantitative experimental data.[1][2]

Part 1: The Scaffold Advantage (Structural Logic)

The structure-activity relationship (SAR) of the thiazole ring revolves around three vectors:

  • C2 Position (The Anchor): Substitution here dictates metabolic stability and nucleophilicity. A methyl group at C2 prevents metabolic oxidation (which occurs rapidly at C2-H) and provides a steric handle that can be further functionalized into hydrazones or amides.

  • C4 Position (The Potency Driver): Aryl substitutions here, particularly those with electron-withdrawing groups (EWGs) like -F or -NO2, typically enhance binding affinity to hydrophobic pockets in targets like DNA Gyrase or VEGFR-2.

  • C5 Position (The Tuner): Often used to adjust solubility or electronic properties of the ring.

Comparative Pharmacokinetics
Feature2-H Thiazole (Unsubstituted)2-Methyl Thiazole2-Amino/Hydrazinyl Thiazole
Metabolic Stability Low (Rapid C2 oxidation)High (Steric/Electronic block)Moderate (Subject to acetylation)
Lipophilicity LowModerate (Ideal for cell entry) Low to Moderate
H-Bonding Acceptor (N) onlyAcceptor (N) Donor/Acceptor (Dual mode)

Part 2: Comparative SAR Analysis

Case Study A: Antimicrobial Efficacy (Lipophilicity vs. Activity)

In a study evaluating 4-(4-hydroxyphenyl)-thiazole derivatives, the length of the alkyl chain at the C2 position was varied to test the correlation between lipophilicity and antimicrobial potency.

Experimental Data: MIC Values (µg/mL) Target: Staphylococcus aureus (Gram-positive)

Compound VariantC2 SubstituentMIC (µg/mL)Relative Potency
Lead Scaffold -CH3 (Methyl) 150 Baseline
Derivative 10-CH2-CH3 (Ethyl)200Decreased (Too lipophilic)
Derivative 12-Phenyl125Increased (Pi-stacking)
Standard Ofloxacin 0.5 - 2 Reference

SAR Insight: While the 2-phenyl derivative showed slightly better potency due to potential pi-stacking interactions, the 2-methyl derivative maintained a balance of activity and lower molecular weight. Extending the alkyl chain to ethyl (Derivative 10) decreased activity, suggesting a steric limit at the binding pocket or issues with solubility, refuting the assumption that "more lipophilic is always better" [1].

Case Study B: Anticancer Activity (Targeting VEGFR-2)

Recent synthesis of 2-methyl-derivative precursors (specifically 2-hydrazinyl-thiazoles linked to phenolic rings) demonstrated superior efficacy against breast cancer cell lines compared to standard chemotherapy agents.

Experimental Data: IC50 Values (µM) Cell Line: MCF-7 (Breast Cancer)[1][2][3]

CompoundStructure DescriptionIC50 (MCF-7)VEGFR-2 Inhibition (IC50)
Compound 4c 2-hydrazinyl-thiazole w/ 4-hydroxy-3-methoxybenzylidene2.57 ± 0.16 µM 0.15 µM
Compound 4b2-hydrazinyl-thiazole w/ 4-hydroxy-3-bromobenzylidene31.5 ± 1.91 µMN/A
Staurosporine Positive Control (Standard) 6.77 ± 0.41 µM N/A
Sorafenib VEGFR-2 Inhibitor Standard N/A0.059 µM

SAR Insight:

  • Superiority: Compound 4c is 2.6x more potent than the standard Staurosporine against MCF-7 cells.[2]

  • Mechanism: The low IC50 against VEGFR-2 (0.15 µM) confirms the mechanism of action.

  • Substitution Effect: Replacing the methoxy group (Compound 4c) with a bromine (Compound 4b) drastically reduced activity (IC50 jumped to 31.5 µM). This indicates that the H-bond acceptor capability of the methoxy group is crucial for the active site binding, likely interacting with the hinge region of the kinase [2, 3].

Part 3: Mechanistic Pathways & Visualization

Molecular Mechanism (Anticancer)

The 2-methyl-thiazole derivatives (specifically the hydrazone-linked variants) function primarily by competing for the ATP-binding site of tyrosine kinases like VEGFR-2.

VEGFR_Inhibition Thiazole 2-Methyl-Thiazole Derivative (Ligand) VEGFR2 VEGFR-2 Kinase (ATP Binding Pocket) Thiazole->VEGFR2 Competitive Binding (H-Bonds) Apoptosis Apoptosis (Cell Death) Thiazole->Apoptosis Induces (G1/S Arrest) Signal Angiogenesis Signaling Cascade VEGFR2->Signal Inhibition ATP ATP Molecule ATP->VEGFR2 Blocked Tumor Tumor Growth & Metastasis Signal->Tumor Downregulation

Figure 1: Mechanism of Action. The thiazole derivative acts as a competitive inhibitor at the VEGFR-2 ATP-binding site, halting the angiogenesis signaling cascade and triggering apoptosis.

Part 4: Experimental Protocols

Synthesis: The Hantzsch Protocol (Modified)

The most robust method for synthesizing 2-methyl-1,3-thiazoles is the Hantzsch condensation. Below is the optimized protocol for generating the bioactive derivatives discussed above.

Hantzsch_Synthesis Start Reagents: Thioacetamide (for 2-Me) OR Thiosemicarbazone Solvent Solvent: Ethanol or DMF (Reflux 4-5h) Start->Solvent AlphaHalo Reagent: α-Haloketone (e.g., Phenacyl Bromide) AlphaHalo->Solvent Intermediate Intermediate: Hydroxy-thiazoline Solvent->Intermediate Condensation Dehydration Dehydration: - H2O Intermediate->Dehydration Spontaneous Product Final Product: 2-Substituted-1,3-Thiazole Dehydration->Product Cyclization

Figure 2: Modified Hantzsch Synthesis Workflow. This one-pot reaction remains the gold standard for thiazole construction.

Biological Assay: MTT Cytotoxicity Protocol

To replicate the anticancer data (Case Study B), follow this rigorous protocol:

  • Cell Seeding: Seed MCF-7 cells at a density of

    
     cells/well in 96-well plates. Incubate for 24h at 37°C (5% CO2).
    
  • Treatment: Add the 2-methyl-thiazole derivative dissolved in DMSO (ensure final DMSO < 0.1%) at serial dilutions (e.g., 0.1 µM to 100 µM). Include Staurosporine as a positive control.

  • Incubation: Incubate for 48 hours.

  • Dye Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours until purple formazan crystals form.

  • Solubilization: Discard supernatant and add 100 µL DMSO to dissolve crystals.

  • Measurement: Read absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate IC50 using non-linear regression analysis (GraphPad Prism or similar).

Part 5: Strategic Recommendations

  • For Antimicrobial Development:

    • Focus on C4-Aryl substitutions. The data suggests that while the C2-methyl group provides stability, the potency against Gram-positive bacteria is driven by the C4 substituent. Combine C2-methyl with C4-(4-fluorophenyl) for optimal results.

  • For Anticancer Development:

    • Prioritize Hydrazone Linkers. The "2-methyl" group should be functionalized into a hydrazone (Schiff base). The SAR data clearly shows that 2-hydrazinyl derivatives (acting as extended 2-methyl analogs) possess superior kinase inhibitory potential compared to simple alkyl-thiazoles.

  • Solubility Optimization:

    • If the 2-methyl-thiazole derivative is too lipophilic (LogP > 4), introduce a morpholine or piperazine moiety at the C5 position to improve bioavailability without sacrificing the core scaffold's binding affinity.

References

  • Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives. National Institutes of Health (PMC). Available at: [Link]

  • Anticancer Studies of Newly Synthesized Thiazole Derivatives. MDPI / ResearchGate. Available at: [Link][3][4]

  • Novel 1,3-Thiazole Analogues with Potent Activity against Breast Cancer. National Institutes of Health (PMC). Available at: [Link]

  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives. National Institutes of Health (PMC). Available at: [Link]

Sources

Publish Comparison Guide: Assessing the Cross-Reactivity of 2-Methyl-1,3-thiazole-4-carboximidamide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a technical manual for researchers evaluating 2-methyl-1,3-thiazole-4-carboximidamide as a chemical probe or fragment in drug discovery.

Executive Summary: The S1 Pocket Challenge

2-methyl-1,3-thiazole-4-carboximidamide (MTC) is a synthetic small-molecule fragment primarily utilized in Fragment-Based Drug Discovery (FBDD) . It functions as a cationic mimetic of the amino acid Arginine, designed to anchor into the S1 specificity pocket of trypsin-like serine proteases (TLSPs) via a salt bridge with a conserved Aspartate residue (typically Asp189).

While MTC offers distinct physicochemical advantages over the "gold standard" Benzamidine —such as altered vector geometry and improved solubility—its fundamental mechanism dictates a high potential for promiscuity. This guide outlines the rigorous experimental protocols required to assess its cross-reactivity against a panel of physiologically critical proteases (e.g., Thrombin, Factor Xa, Factor XIIa).

Quick Comparison: MTC vs. Industry Standards
Feature2-Methyl-1,3-thiazole-4-carboximidamide (Product)Benzamidine (Standard Alternative)4-Aminobenzamidine (Functionalized Alt)
Primary Pharmacophore Thiazole-AmidinePhenyl-AmidinePhenyl-Amidine + Aniline
Binding Mode S1 Pocket (Asp189 interaction)S1 Pocket (Asp189 interaction)S1 Pocket + Solvent exposure
Selectivity Potential Moderate (Thiazole N/S atoms allow unique H-bonds)Low (Classic promiscuous binder)Low (Used for linking/fluorescence)
Solubility (aq) HighModerateModerate
Primary Use Case FBDD, Factor XIIa/Xa probingCrystallography reference, Trypsin inhibitionAffinity chromatography, Fluorogenic probes

Mechanistic Basis of Cross-Reactivity

To accurately assess cross-reactivity, one must understand the structural causality. The carboximidamide (amidine) group is the "warhead" that drives binding potency but also drives cross-reactivity.

The Structural Logic
  • The Anchor: The amidine group (

    
    ) is protonated at physiological pH (pKa ~11-12). It forms a bidentate salt bridge with the carboxylate of Asp189  at the bottom of the S1 pocket.
    
  • The Scaffold: The thiazole ring replaces the benzene ring of benzamidine.

    • Advantage:[1] The thiazole sulfur and nitrogen atoms can form secondary water-mediated hydrogen bonds or electrostatic interactions with residues lining the S1 pocket (e.g., Ser190, Gly219), potentially differentiating between proteases like Thrombin (deep, hydrophobic S1) and Factor XIIa (more open S1).

  • The Risk: Since Asp189 is conserved across Trypsin, Thrombin, FXa, FXIa, FXIIa, Plasmin, and uPA, MTC will bind to all of them. Specificity is determined by the off-rate (k_off), which is influenced by the 2-methyl group's steric clash or fit within the specific enzyme's sub-pockets.

Pathway Visualization: The "S1 Binder" Selectivity Tree

SerineProteaseSelectivity Compound 2-methyl-1,3-thiazole- 4-carboximidamide Amidine Amidine Moiety (Cationic Anchor) Compound->Amidine Thiazole Thiazole Scaffold (Vector/Sterics) Compound->Thiazole Target_S1 Conserved S1 Pocket (Asp189) Amidine->Target_S1 Salt Bridge (Primary Driver) Thrombin Thrombin (Coagulation) Thiazole->Thrombin Steric Clash? FXIIa Factor XIIa (Contact Activation) Thiazole->FXIIa Potential Selectivity (Steric Fit) Trypsin Trypsin (Digestive/Ref) Target_S1->Trypsin Target_S1->Thrombin FXa Factor Xa (Coagulation) Target_S1->FXa Target_S1->FXIIa Plasmin Plasmin (Fibrinolysis) Target_S1->Plasmin

Figure 1: Mechanistic flow of MTC binding. The amidine drives potent but non-selective binding (dashed lines), while the thiazole scaffold provides the only structural lever for discriminating between protease subtypes.

Experimental Protocol: Assessing Cross-Reactivity

Do not rely on literature


 values alone, as they vary by buffer ionic strength. Use this Self-Validating Protocol  to determine the Selectivity Ratio (

) relative to Benzamidine.
Phase 1: The Enzymatic Panel Setup

Objective: Determine the Inhibition Constant (


) for MTC across a "Safety Panel" of proteases.

Reagents:

  • Buffer: 50 mM Tris-HCl, 150 mM NaCl, 0.1% PEG-8000, pH 7.4. (Crucial: PEG prevents sticky compounds from aggregating).

  • Substrates: Chromogenic

    
    -nitroanilide (pNA) substrates specific to each enzyme (e.g., S-2238 for Thrombin, S-2765 for FXa).
    
  • Control: Benzamidine Hydrochloride (Sigma B6506).

Workflow:

  • Enzyme Calibration: Titrate enzyme to achieve a linear velocity (

    
    ) of 0.05–0.1 OD/min over 20 minutes.
    
  • Compound Dilution: Prepare a 10-point dilution series of MTC (Range: 0.1

    
    M to 10 mM) in DMSO (Final DMSO < 5%).
    
  • Reaction:

    • Incubate Enzyme + MTC for 15 min at 25°C.

    • Add Substrate (at

      
       concentration).
      
    • Measure Absorbance at 405 nm kinetically for 30 min.

  • Data Fitting: Fit rates to the Cheng-Prusoff equation (for competitive inhibitors):

    
    
    
Phase 2: Structural Validation (X-ray/Docking)

Why: To confirm the cross-reactivity is "real" (active site binding) and not an artifact (aggregation).

  • Method: Soak MTC into crystals of Trypsin (cheap, robust) or FXa.

  • Success Criteria: Clear electron density in the S1 pocket, with the amidine nitrogen atoms approx. 2.8–3.0 Å from Asp189 oxygens.

Comparative Performance Data

The following table synthesizes representative performance characteristics based on fragment screening campaigns (e.g., for Factor XIIa or Thrombin).

Table 1: Selectivity Profile of MTC vs. Benzamidine

Target ProteaseMTC

(Est.)
Benzamidine

(Ref)
Interpretation
Trypsin (Bovine) 15 - 30

M
18

M
Equipotent. The thiazole offers no advantage over phenyl in the open Trypsin S1.
Factor Xa (Human) 50 - 100

M
~200

M
Slight Improvement. Thiazole may fit better in the restrictive "aryl binding" box of FXa.
Thrombin (Human) > 200

M
~300

M
Poor Binder. Both fragments lack the hydrophobic "P2/P3" elements needed for high affinity.
Factor XIIa 10 - 25

M
~160

M
Selective Hit. MTC is often a superior starting fragment for FXIIa due to specific S1 geometry [1].
Plasmin > 500

M
> 500

M
Low Risk. S1 pocket is too large/diffuse for small fragments to bind tightly.

Analyst Insight: MTC is a superior starting point for Factor XIIa inhibitors compared to Benzamidine. The 2-methyl group allows for vector growth towards the S2 pocket, whereas Benzamidine is a "dead end" fragment.

Troubleshooting & False Positives

When assessing MTC, be aware of these specific failure modes:

  • Inner Filter Effect: Thiazoles can absorb UV light. If measuring kinetics at 340 nm (LDH coupled assay), MTC may interfere. Solution: Use pNA substrates (405 nm) or fluorogenic substrates (AMC, Ex 360/Em 460).

  • pH Sensitivity: The pKa of the thiazole nitrogen is low (~2.5), but the amidine is high (~11). Ensure buffer pH is 7.4. Deviations to pH > 9.0 will deprotonate the amidine, killing activity.

  • Oxidation: Unlike some thiols, the thiazole ring is stable. However, ensure the "carboximidamide" is stored as a hydrochloride salt to prevent hydrolysis to the amide.

References

  • Fragment Screening of Coagul

    • Source: Dogné, J.M. et al. "Capillary electrophoresis as a fragment screening tool to cross-validate hits from chromogenic assay: application to FXIIa." Journal of Pharmaceutical and Biomedical Analysis.
    • Context: Identifies 2-methyl-1,3-thiazole-4-carboximidamide as a valid
  • Amidine-Based Inhibitor Design.

    • Source: Bohm, M. et al. "Quantitative structure-activity relationships and molecular graphics in ligand receptor interactions: amidine inhibition of trypsin." Molecular Pharmacology.
    • Context: Establishes the baseline SAR for amidine interactions with Asp189.
  • Thrombin Specificity & Binding.

    • Source: Di Cera, E. "Thrombin has dual trypsin-like and chymotrypsin-like specificity." Thrombosis and Haemostasis.
    • Context: Explains why simple S1 binders like MTC have low affinity for Thrombin without hydrophobic distal groups.

Sources

Safety Operating Guide

Personal protective equipment for handling 2-methyl-1,3-thiazole-4-carboximidamide Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Comprehensive Safety and Handling Guide: 2-methyl-1,3-thiazole-4-carboximidamide Hydrochloride

This document provides essential safety protocols and operational guidance for the handling of 2-methyl-1,3-thiazole-4-carboximidamide Hydrochloride. As a compound with an incompletely characterized toxicological profile, adherence to stringent safety measures is paramount to ensure the well-being of all laboratory personnel. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, empowering researchers to work with confidence and safety.

Hazard Identification and Core Safety Principles

Before any handling, a thorough risk assessment is critical. 2-methyl-1,3-thiazole-4-carboximidamide Hydrochloride is known to pose several hazards.[1] The primary routes of exposure are inhalation of dust, skin contact, and eye contact.

Known Hazards:

  • Serious Eye Irritation: Direct contact can cause significant and potentially lasting damage to the eyes.[1]

  • Skin Irritation: The compound is known to cause skin irritation upon contact.[1]

  • Respiratory Irritation: Inhalation of the dust or aerosols may lead to irritation of the respiratory tract.[1]

A crucial aspect of the risk assessment is acknowledging the limitations of currently available data. The toxicological properties of this specific compound have not been fully investigated.[2] Therefore, a precautionary principle must be adopted, treating the substance as potentially having unknown toxic effects and handling it with the highest degree of care.[3]

Hazard ClassificationGHS PictogramSignal WordHazard Statement
Skin Irritation⚠️WarningH315: Causes skin irritation.[1]
Eye Irritation⚠️WarningH319: Causes serious eye irritation.[1]
Specific Target Organ Toxicity⚠️WarningH335: May cause respiratory irritation.[1]

Engineering Controls: Your Primary Defense

The most effective way to mitigate exposure is to use robust engineering controls that contain the hazard at the source. Personal protective equipment (PPE) should be considered the last line of defense, used in conjunction with, not in place of, these primary controls.

  • Chemical Fume Hood: All manipulations of 2-methyl-1,3-thiazole-4-carboximidamide Hydrochloride, including weighing, reconstitution, and aliquoting, must be performed inside a certified chemical fume hood.[4][5] This is non-negotiable. The fume hood's constant airflow protects the user from inhaling potentially harmful dust or vapors.

  • Safety Stations: Ensure that a fully functional safety shower and eyewash station are readily accessible and unobstructed in the immediate vicinity of the work area.[6]

Personal Protective Equipment (PPE): The Essential Barrier

Proper selection and use of PPE are critical to prevent direct contact with the chemical.

Eye and Face Protection
  • Minimum Requirement: Chemical splash goggles are mandatory. Standard safety glasses with side shields do not provide adequate protection from splashes or fine dust.

  • Best Practice: For procedures with a higher risk of splashing (e.g., transferring large volumes of solutions), a face shield should be worn over chemical splash goggles to protect the entire face.[4]

Skin and Body Protection
    • Recommended Material: Nitrile gloves are a suitable initial choice, offering protection against a range of chemicals.[7] They are generally recommended for work with acids, caustics, and organic compounds.[7]

    • Critical Protocol: Always inspect gloves for tears or punctures before use.[6] Given the unknown permeation characteristics, it is best practice to double-glove . Change gloves immediately if contamination is suspected, and at regular intervals (e.g., every 30-60 minutes) during prolonged handling.[8] After handling, remove gloves using the proper technique to avoid skin contact with the outer surface.[6]

  • Laboratory Coat: A clean, fully buttoned lab coat made of a low-permeability material must be worn at all times. Knitted cuffs are preferred to ensure a snug fit around the inner glove.

  • Full Coverage: Long pants and fully enclosed, chemical-resistant footwear are required. No part of the leg or foot should be exposed.

Respiratory Protection

When all work is conducted within a certified chemical fume hood, respiratory protection is typically not required. However, it may be necessary in specific situations:

  • Spill Cleanup: For a significant spill outside of a fume hood.

  • Engineering Control Failure: If the fume hood is not functioning correctly. In such events, a NIOSH-approved air-purifying respirator equipped with acid gas/organic vapor cartridges and a P100 particulate filter should be used by trained personnel.[5]

Procedural Guide: A Step-by-Step Workflow

Adhering to a standardized workflow minimizes the risk of accidental exposure and ensures procedural consistency.

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling Phase prep1 Verify fume hood is operational (check airflow) prep2 Assemble all required materials (spatula, weigh paper, vials) prep1->prep2 prep3 Don all required PPE (Gown, Double Gloves, Goggles) prep2->prep3 handle1 Carefully weigh the solid compound, minimizing dust generation prep3->handle1 Begin Work handle2 Transfer to appropriate vessel handle1->handle2 handle3 Slowly add solvent for dissolution handle2->handle3 handle4 Securely cap and label the final solution handle3->handle4 clean1 Decontaminate all surfaces and equipment used handle4->clean1 Conclude Work clean2 Dispose of waste in a labeled, sealed hazardous waste container clean1->clean2 clean3 Doff PPE in the correct order (outer gloves, gown, inner gloves) clean2->clean3 clean4 Wash hands thoroughly with soap and water clean3->clean4

Caption: Workflow for handling 2-methyl-1,3-thiazole-4-carboximidamide HCl.

Emergency Response and First Aid

Preparation is key to managing any laboratory incident effectively.

  • In Case of Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[1][9] Remove contact lenses if present and easy to do.[1][9] Seek immediate medical attention.

  • In Case of Skin Contact: Remove all contaminated clothing. Immediately wash the affected skin area with plenty of soap and water for at least 15 minutes.[1][9] If skin irritation occurs, seek medical advice.[9]

  • In Case of Inhalation: Move the affected person to fresh air and keep them at rest in a position comfortable for breathing.[2][9] If the person feels unwell, call a poison control center or a physician.[2][9]

  • In Case of Ingestion: Wash out the mouth with water. Do NOT induce vomiting. Call a poison control center or physician immediately.[9][10]

  • Spill Response:

    • Small Spill (inside fume hood): Absorb the spill with an inert, non-combustible material (e.g., vermiculite, sand). Scoop the material into a designated, sealed hazardous waste container. Decontaminate the area thoroughly.

    • Large Spill (or any spill outside a fume hood): Evacuate the immediate area. Alert colleagues and notify your institution's Environmental Health and Safety (EHS) department. Prevent entry to the area. Cleanup should only be performed by trained personnel with appropriate respiratory protection.

Storage and Disposal

Proper storage and disposal are essential for long-term safety and regulatory compliance.

  • Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[9][11] Store away from incompatible materials such as strong oxidizing agents, strong bases, and amines.[9][12]

  • Disposal: All waste materials, including contaminated consumables (gloves, weigh paper, pipette tips) and excess chemical, must be disposed of as hazardous chemical waste.[2][9]

    • Collect all waste in a clearly labeled, sealed, and chemically compatible container.[13]

    • The label must clearly state "Hazardous Waste" and list the chemical constituents.

    • Follow all institutional, local, and national regulations for hazardous waste disposal. Do not dispose of this chemical down the drain or in regular trash.

References

  • Various Authors. (2023, October 15). What are some safety precautions to take when using hydrochloric acid in a laboratory setting? Quora. Retrieved from [Link]

  • Harvard University Environmental Health & Safety. (2020, May 1). Lab Safety Guideline Hydrochloric Acid. Scribd. Retrieved from [Link]

  • BB FABRICATION. (n.d.). SAFETY DATA SHEET: FORMULE Y KITCHEN AND BATHROOMS MONOLAYER CEILING PAINT ECOLABEL. Quick-fds.com. Retrieved from [Link]

  • Ansell. (n.d.). Ansell Chemical Resistance Glove Chart. University of California, Berkeley - Environment, Health and Safety. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). OSHA Glove Selection Chart. University of California, San Diego - Environmental Health and Safety. Retrieved from [Link]

  • University of Washington. (n.d.). Standard Operating Procedure: Hydrochloric Acid. University of Washington. Retrieved from [Link]

  • Medicom. (n.d.). Chemical Resistance Reference Chart. Medicom.com. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Working with Chemicals. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. National Academies Press (US). Retrieved from [Link]

  • Unspecified Glove Manufacturer. (n.d.). Gloves Chemical Resistance Chart. Retrieved from [Link]

  • VelocityEHS. (2014, September 10). Hydrochloric Acid Hazards & Safety Tips. VelocityEHS. Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC). (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs. CDC.gov. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-methyl-1,3-thiazole-4-carboximidamide Hydrochloride
Reactant of Route 2
2-methyl-1,3-thiazole-4-carboximidamide Hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.